molecular formula C40H49N3O8S B15553298 DY-680-NHS ester

DY-680-NHS ester

Número de catálogo: B15553298
Peso molecular: 731.9 g/mol
Clave InChI: MQXSXCBSCLAOBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DY-680-NHS ester is a useful research compound. Its molecular formula is C40H49N3O8S and its molecular weight is 731.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H49N3O8S

Peso molecular

731.9 g/mol

Nombre IUPAC

2-[3-(4-tert-butyl-7-diethylazaniumylidenechromen-2-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C40H49N3O8S/c1-8-41(9-2)27-17-19-30-31(39(3,4)5)25-28(50-34(30)24-27)14-13-15-35-40(6,7)32-26-29(52(47,48)49)18-20-33(32)42(35)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3

Clave InChI

MQXSXCBSCLAOBC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to DY-680-NHS Ester: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of DY-680-NHS ester, a versatile near-infrared (NIR) fluorescent dye. We will delve into its core principle of action, detail its chemical and physical properties, and provide established protocols for its use in labeling biomolecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based detection methods.

Core Concepts: What is this compound?

This compound is a highly reactive fluorescent dye belonging to the cyanine family. It is characterized by its strong absorption and emission in the near-infrared spectrum, making it an ideal candidate for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The "NHS ester" (N-hydroxysuccinimidyl ester) functional group is the key to its utility, enabling covalent conjugation to primary amines on target molecules.

Principle of Action: Covalent Labeling of Primary Amines

The fundamental principle behind this compound's function is its ability to form a stable amide bond with primary amino groups (-NH₂). This reaction, known as nucleophilic acyl substitution, is highly efficient and specific under physiological to slightly alkaline conditions (pH 7.2-8.5).[1] The primary targets for this reaction on biomolecules are the ε-amino groups of lysine residues and the N-terminal α-amino group of polypeptides.[1]

The reaction proceeds as follows: the nucleophilic primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and forming a stable, covalent amide bond between the DY-680 dye and the target molecule.[2] This robust linkage ensures that the fluorescent label remains attached to the molecule of interest throughout subsequent experimental procedures.

dot

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data Summary

The photophysical properties of DY-680 make it a powerful tool for fluorescence-based applications. The following table summarizes its key quantitative characteristics.

PropertyValueNotes
Excitation Maximum (λex) 690 nm[3][4]In ethanol. Spectrally similar dyes have excitation maxima around 678-692 nm.[5][6][7]
Emission Maximum (λem) 709 nm[3][4]In ethanol. Spectrally similar dyes have emission maxima around 701-712 nm.[5][6][7]
Molar Extinction Coefficient (ε) 140,000 cm⁻¹M⁻¹[6]In ethanol. Other sources for spectrally similar dyes report values around 185,000 cm⁻¹M⁻¹.[5][7]
Molecular Weight 731.9 g/mol [3]For the NHS ester form.
Chemical Formula C₄₀H₄₉N₃O₈S[3]

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and antibodies with this compound. Optimization may be required for specific applications and target molecules.

Protein and Antibody Labeling

This protocol is designed for the covalent conjugation of this compound to proteins and antibodies.

Materials:

  • This compound

  • Protein or antibody of interest (in an amine-free buffer)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[4]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

  • Purification column (e.g., size-exclusion chromatography, dialysis)[4]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin).[4]

    • If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.[4]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh.[4]

  • Labeling Reaction:

    • Calculate the required amount of this compound. A molar excess of 8-20 fold of the dye to the protein is a common starting point for mono-labeling.[4]

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quenching the Reaction (Optional):

    • To terminate the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by size-exclusion chromatography, dialysis, or a desalting column.[4]

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~690 nm (for DY-680).

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, 1-10 mg/mL) Labeling Labeling Reaction (1-4h RT or overnight 4°C, protected from light) Protein_Prep->Labeling Dye_Prep Dye Stock Preparation (Anhydrous DMSO/DMF) Dye_Prep->Labeling Quenching Quenching (Optional) (Tris or Glycine) Labeling->Quenching Purification Purification (Size-Exclusion Chromatography/Dialysis) Labeling->Purification If not quenching Quenching->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization Storage Storage (4°C or -20°C/-80°C) Characterization->Storage

Caption: General experimental workflow for protein labeling with this compound.

Applications in Research and Drug Development

The favorable spectral properties of DY-680 make it a valuable tool in various research and development areas:

  • Western Blotting: As a NIR dye, it allows for sensitive detection with low background.

  • Fluorescence Microscopy: Its long-wavelength emission is well-suited for multicolor imaging and deep-tissue imaging.[3]

  • Flow Cytometry: The brightness of DY-680 enables clear identification and sorting of labeled cell populations.[3]

  • In Vivo Imaging: The NIR properties of DY-680 allow for deep tissue penetration and reduced autofluorescence, making it suitable for small animal imaging studies.[5]

  • Drug Development: Labeled antibodies and other targeting moieties can be used to visualize drug distribution and target engagement in preclinical models.

Conclusion

This compound is a robust and versatile near-infrared fluorescent dye that provides researchers and drug development professionals with a powerful tool for the sensitive and specific labeling of biomolecules. Its principle of action, based on the reliable chemistry of NHS ester reactions with primary amines, combined with its favorable photophysical properties, ensures its continued and widespread use in a multitude of fluorescence-based applications. By following established protocols and understanding its core principles, users can effectively harness the capabilities of this compound to advance their scientific investigations.

References

DY-680-NHS Ester: A Technical Guide to a Far-Red Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY-680 is a hydrophilic, far-red fluorescent dye notable for its high molar absorptivity and good quantum yield.[1] As an N-hydroxysuccinimide (NHS) ester, it serves as an amine-reactive reagent, ideal for covalently labeling proteins, antibodies, and other biomolecules containing primary amine groups.[2][3] The resulting amide bond is stable, ensuring robustly labeled conjugates for a variety of applications.[3][4] Its spectral properties, with excitation and emission in the far-red to near-infrared (NIR) region, make it particularly valuable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples, such as in vivo imaging.[5][6]

Core Properties and Fluorescence Spectrum

The photophysical characteristics of DY-680-NHS ester make it a bright and photostable option for fluorescence-based assays. It is spectrally similar to dyes like Alexa Fluor® 680 and Cy®5.5.[3][7] The dye is water-soluble and its fluorescence is largely insensitive to pH in the range of 4 to 10.[6][7][8]

Table 1: Photophysical Properties of DY-680

PropertyValue
Excitation Maximum (λex)~680-690 nm[5][9][10]
Emission Maximum (λem)~694-709 nm[5][9]
Molar Absorptivity (ε)~140,000 cm⁻¹M⁻¹[3][10]
Fluorescence Quantum Yield (Φ)~0.30 - 0.36[1][11]
Fluorescence Lifetime (τ)~1.2 ns[11]

Note: Quantum yield and lifetime values are for the spectrally similar Alexa Fluor® 680 dye and serve as a close approximation.

Chemical Reactivity and Labeling Pathway

This compound facilitates the labeling of biomolecules through a well-defined chemical reaction. The N-hydroxysuccinimide ester is a highly efficient reactive group that targets primary amines, such as the ε-amino group of lysine residues found on the surface of proteins.[3][4] The reaction, typically conducted at a slightly alkaline pH (8.0-9.0), results in the formation of a stable covalent amide bond and the release of the NHS group.[12][13]

G cluster_conditions Reaction Conditions DY680_NHS This compound Labeled_Protein DY-680 Labeled Protein (Stable Amide Bond) DY680_NHS->Labeled_Protein reacts with Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_NH2->Labeled_Protein Buffer Aqueous Buffer pH 8.3 - 8.5 Buffer->DY680_NHS provides environment for NHS N-Hydroxysuccinimide (Byproduct)

Diagram 1: Amine-Reactive Labeling Pathway. (Max Width: 760px)

Experimental Protocols

The following is a generalized protocol for labeling proteins, such as IgG antibodies, with this compound. Optimization may be required depending on the specific protein and desired degree of labeling (DOL).[2][14]

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12][14]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3][12]

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25) or dialysis equipment[2][3]

Methodology:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[12] Buffers containing Tris or glycine will interfere with the labeling reaction.[3]

    • If necessary, perform a buffer exchange into the labeling buffer via dialysis or a desalting column.[3] For many PBS-based solutions, adding 1/10th volume of 1 M sodium bicarbonate (pH 8.3) is sufficient.[14]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][3] This solution should be prepared fresh.

  • Labeling Reaction:

    • Add the calculated amount of dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized but a starting point is often a 5- to 20-fold molar excess of the dye.[12]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][14]

  • Purification:

    • Separate the labeled protein conjugate from the unreacted free dye. This is critical for accurate downstream analysis.[15]

    • The most common method is size-exclusion chromatography (gel filtration).[2][12] The first colored fraction to elute will be the labeled protein.

    • Alternatively, dialysis can be used for purification.[3]

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[2] Adding a stabilizer like BSA (0.1%) may be beneficial.[16]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Prepare Protein (Amine-free buffer, pH 8.3-8.5) C Mix Dye and Protein (Stir gently) A->C B Prepare Dye Stock Solution (Anhydrous DMSO or DMF) B->C D Incubate (1 hr, room temp, dark) C->D E Separate Conjugate from Free Dye (e.g., Size-Exclusion Chromatography) D->E F Store Labeled Protein (4°C or -20°C) E->F

Diagram 2: Experimental Workflow for Protein Labeling. (Max Width: 760px)

Applications

The high fluorescence intensity and far-red emission of DY-680 conjugates make them suitable for a wide range of applications, including:

  • Western Blotting[5]

  • Flow Cytometry[9]

  • Fluorescence Microscopy[5]

  • In Vivo Small Animal Imaging[6]

  • Microarray Experiments[10]

  • Cell-Based Assays[9]

Storage and Handling

The solid this compound is sensitive to moisture and should be stored at -20°C, desiccated, and protected from light.[1][3][17] Before use, vials should be allowed to warm to room temperature to prevent condensation.[1] Stock solutions in anhydrous DMSO or DMF have limited stability and should ideally be prepared fresh for each labeling experiment.

References

Understanding the Amine Reactivity of DY-680-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of DY-680-NHS ester, a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. The document details the core principles of its amine-reactive chemistry, protocols for bioconjugation, and its use in various analytical techniques.

Introduction to this compound

This compound is a bright and photostable amine-reactive fluorescent dye belonging to the DyLight dye family.[1][2] Its fluorescence emission in the near-infrared spectrum (around 709 nm) makes it particularly valuable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[3][4] The N-hydroxysuccinimide (NHS) ester functional group enables covalent conjugation to primary amines (-NH₂) present on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[] This property makes this compound a versatile tool for fluorescently labeling biological targets for visualization and quantification.[3]

Core Chemistry: Amine Reactivity and Hydrolysis

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

The Labeling Reaction

The primary targets for labeling are the ε-amino groups of lysine residues and the N-terminal α-amino group of polypeptides.[] The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[] At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction.[]

Competing Reaction: Hydrolysis

The NHS ester group is susceptible to hydrolysis in aqueous solutions. This reaction, where water acts as the nucleophile, results in the non-reactive carboxylic acid form of the dye and renders it incapable of conjugating to amines. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[] Therefore, a key aspect of successful bioconjugation is to optimize conditions that favor aminolysis over hydrolysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and general NHS ester chemistry.

PropertyValueReferences
Excitation Maximum (Ex)~690 nm[3]
Emission Maximum (Em)~709 nm[3]
Molar Extinction Coefficient~140,000 cm⁻¹M⁻¹[6]
Optimal pH for Labeling7.2 - 8.5[]
Recommended Storage-20°C, desiccated[4]

Table 1: Physicochemical Properties of this compound

pHHalf-life of NHS EsterReferences
7.0 (0°C)4-5 hours[7]
8.6 (4°C)10 minutes[7]
General (Neutral pH)1-2 hours[]

Table 2: Hydrolysis Rates of NHS Esters

Experimental Protocols

General Protein and Antibody Labeling with this compound

This protocol provides a general procedure for conjugating this compound to proteins and antibodies. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein/antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of dye to protein of 10-20 fold is a good starting point.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~690 nm (for DY-680).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula:

      DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

      Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength (~690 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max (140,000 cm⁻¹M⁻¹).

      • CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For DY-680, this is approximately 0.05.

Storage of Conjugates

Store the labeled protein/antibody in a light-protected container at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and common experimental workflows utilizing DY-680 labeled biomolecules.

Amine_Reactivity_of_DY680_NHS_Ester cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reaction Competing Reaction DY680_NHS This compound Conjugate DY-680-Protein (Stable Amide Bond) DY680_NHS->Conjugate Aminolysis Byproduct N-Hydroxysuccinimide DY680_NHS->Byproduct Hydrolyzed_Dye DY-680-COOH (Inactive) DY680_NHS->Hydrolyzed_Dye Hydrolysis Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Conjugate pH pH 7.2 - 8.5 Temp Room Temperature Time 1 hour Water H₂O Water->Hydrolyzed_Dye

Caption: Reaction mechanism of this compound with a primary amine.

Immunofluorescence_Workflow start Start: Cell/Tissue Sample fixation Fixation start->fixation permeabilization Permeabilization (for intracellular targets) fixation->permeabilization blocking Blocking (reduce non-specific binding) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab DY-680 Labeled Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy (Ex: ~690nm, Em: ~709nm) mounting->imaging

Caption: Indirect Immunofluorescence (IHC-IF) experimental workflow.

Western_Blot_Workflow start Start: Protein Lysate sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab DY-680 Labeled Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Fluorescent Detection (NIR Imaging System) wash2->detection

Caption: Fluorescent Western Blotting experimental workflow.

Flow_Cytometry_Workflow start Start: Single Cell Suspension staining Cell Staining with DY-680 Labeled Antibody start->staining wash Wash staining->wash acquisition Data Acquisition on Flow Cytometer wash->acquisition analysis Data Analysis (Gating and Quantification) acquisition->analysis

Caption: Flow Cytometry experimental workflow.

Applications in Research and Drug Development

This compound and its conjugates are integral to a multitude of applications:

  • Fluorescence Microscopy and Immunohistochemistry (IHC): The bright and photostable nature of DY-680 allows for high-resolution imaging of proteins and other molecules in fixed cells and tissues.[8]

  • Western Blotting: In fluorescent western blotting, DY-680 labeled secondary antibodies enable sensitive and quantitative detection of target proteins, often in multiplexed assays with other fluorophores.[8][9]

  • Flow Cytometry: DY-680 conjugates are used to label specific cell surface or intracellular markers for the identification and quantification of cell populations.[8]

  • In Vivo Imaging: The near-infrared emission of DY-680 allows for deep tissue imaging in small animal models, making it a valuable tool for preclinical drug development and biodistribution studies.[4]

  • High-Throughput Screening (HTS): The robust fluorescence of DY-680 is well-suited for automated, high-content imaging and screening assays.[1]

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. A thorough understanding of its amine-reactive chemistry, particularly the interplay between aminolysis and hydrolysis, is crucial for successful conjugation. By following optimized protocols and carefully controlling reaction conditions, researchers can generate highly specific and brightly fluorescent probes for a wide array of applications in biological research and drug development.

References

A Beginner's Guide to Protein Labeling with DY-680-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DY-680-NHS ester, a versatile fluorescent dye, for the labeling of proteins. It is intended for researchers, scientists, and professionals in drug development who are new to protein labeling techniques. This document will cover the fundamental properties of this compound, a detailed experimental protocol for protein conjugation, and key considerations for successful labeling.

Introduction to this compound

This compound is an amine-reactive fluorescent dye belonging to the DyLight dye family. It is widely used for covalently attaching a fluorescent tag to proteins and other biomolecules containing primary amines.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amino groups, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[2] This labeling chemistry is one of the most common and straightforward methods for fluorescently tagging proteins for various downstream applications.[3][4]

DY-680 is a near-infrared (NIR) dye, which offers significant advantages in biological imaging, including lower autofluorescence from cells and tissues, and deeper tissue penetration of light.[1] These properties make DY-680 labeled proteins particularly well-suited for applications such as in vivo imaging, western blotting, immunofluorescence microscopy, and flow cytometry.[5][6][7]

Properties of DY-680

Successful protein labeling and downstream applications rely on a thorough understanding of the dye's photophysical properties. The key spectral and physical characteristics of DY-680 and its common spectral equivalents are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 690 - 692 nm[4][5]
Emission Maximum (λem) 709 - 712 nm[4][5]
Molar Extinction Coefficient (ε) ~140,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) ~0.36[5][8]
Reactive Group N-hydroxysuccinimide (NHS) ester[2]
Reactivity Primary amines (-NH₂)[2]
Solubility Water-soluble[1]

Note: The exact spectral values can vary slightly depending on the solvent and conjugation state.

The Chemistry of Labeling

The fundamental reaction behind protein labeling with this compound is the acylation of a primary amine on the protein by the NHS ester of the dye. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5.[9] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired labeling reaction.[9]

Protein-NH2 Protein-NH₂ Labeled-Protein Protein-NH-CO-DY-680 Protein-NH2->Labeled-Protein + Dye-NHS DY-680-NHS Dye-NHS->Labeled-Protein NHS NHS Labeled-Protein->NHS

Caption: Chemical reaction of this compound with a primary amine on a protein.

Experimental Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification resin (e.g., size-exclusion chromatography column) or dialysis cassette

Experimental Workflow

G A Prepare Protein Solution (Amine-free buffer, pH 7.2-7.4) C Adjust Protein Solution pH (Add Reaction Buffer to pH 8.3-8.5) A->C B Prepare this compound Stock Solution (Anhydrous DMSO or DMF) D Labeling Reaction (Add dye to protein, incubate in dark) B->D C->D E Quench Reaction (Optional) (Add Quenching Buffer) D->E F Purify Labeled Protein (Size-exclusion chromatography or dialysis) D->F If not quenching E->F G Characterize Labeled Protein (Determine Degree of Labeling) F->G

Caption: General workflow for labeling proteins with this compound.

Step-by-Step Procedure
  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the protein for reaction with the NHS ester.[9]

    • The recommended protein concentration is at least 2 mg/mL to favor the labeling reaction over hydrolysis of the dye.[9] If necessary, concentrate the protein solution.

  • Prepare the this compound Stock Solution:

    • This compound is moisture-sensitive.[11] Allow the vial to warm to room temperature before opening to prevent condensation.

    • Dissolve the dye in fresh, anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.[8] This solution should be prepared immediately before use.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer (e.g., 1/10th volume of 1 M sodium bicarbonate, pH 8.3).[10]

    • Calculate the required amount of this compound. A molar excess of 5- to 20-fold of dye to protein is a common starting point.[12] The optimal ratio should be determined empirically for your specific protein and desired degree of labeling.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[8] Alternatively, the reaction can be performed overnight at 4°C to minimize hydrolysis of the NHS ester.[9]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.[12] This will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Labeled Protein:

    • It is crucial to remove the unreacted dye from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[8]

  • Characterize the Labeled Protein:

    • Determine the protein concentration and the concentration of the dye to calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be done spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~690 nm).

Calculation of Degree of Labeling (DOL)

The DOL can be estimated using the following formula:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max = Absorbance of the labeled protein at the dye's excitation maximum.

  • A_280 = Absorbance of the labeled protein at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its excitation maximum.

  • CF = Correction factor (A_280 of the dye / A_max of the dye).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer. - Presence of amine-containing buffers. - Hydrolysis of the NHS ester. - Low protein concentration.- Verify the pH is between 7.2 and 8.5.[9] - Use an amine-free buffer like PBS or borate.[9] - Prepare fresh dye stock solution; consider reacting at 4°C. - Increase the protein concentration to >2 mg/mL.[9]
Protein Precipitation - Over-labeling of the protein. - High concentration of organic solvent from the dye stock.- Reduce the molar excess of the dye in the reaction. - Keep the volume of the dye stock solution to a minimum (<10% of the total reaction volume).
High Background Signal in Downstream Applications - Incomplete removal of unreacted dye. - Non-specific binding of the labeled protein.- Ensure thorough purification of the labeled protein. - Optimize blocking and washing steps in your application.[12]

Applications of DY-680 Labeled Proteins

DY-680 labeled proteins are utilized in a wide array of applications in life science research and diagnostics. The near-infrared fluorescence of DY-680 provides high sensitivity and low background, making it an excellent choice for:

  • Fluorescent Western Blotting: For the detection and quantification of proteins.[13]

  • Immunofluorescence Microscopy: For visualizing the localization of proteins in cells and tissues.[7]

  • Flow Cytometry: For identifying and sorting cells based on protein expression.[5]

  • In Vivo Imaging: For tracking the distribution and targeting of proteins in living animals.[1]

  • Fluorescence-based Plate Assays (FLISA): For high-throughput screening and quantification.[7]

Conclusion

This compound is a powerful tool for the fluorescent labeling of proteins. Its near-infrared properties offer distinct advantages for a variety of modern biological assays. By understanding the principles of the labeling chemistry and following a well-defined protocol, researchers can successfully conjugate DY-680 to their protein of interest and generate reliable reagents for their downstream applications. Careful optimization of the reaction conditions and thorough characterization of the final product are paramount to achieving reproducible and meaningful results.

References

A Technical Guide to DY-680-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the photophysical properties, experimental protocols, and common applications of DY-680-NHS ester, a near-infrared (NIR) fluorescent dye. This guide is intended to assist researchers in effectively utilizing this versatile tool for labeling biomolecules and advancing their scientific investigations.

Core Properties of this compound and Spectrally Similar Dyes

This compound is an amine-reactive fluorescent dye that is widely used for labeling proteins, antibodies, and other molecules containing primary amines. Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications requiring deep tissue penetration and reduced autofluorescence from biological samples. The following tables summarize the key photophysical properties of DY-680 and spectrally similar dyes.

PropertyDY-680DyLight 680Alexa Fluor 680IRDye® 680RD
Excitation Max (nm) ~690[1][2]676 - 682679680[3][4]
Emission Max (nm) ~709[1][2]705 - 715702694[3][4]
**Molar Absorptivity (ε) (M⁻¹cm⁻¹) **140,000140,000183,000Not Specified
Quantum Yield (Φ) Not SpecifiedNot Specified0.36Not Specified
Lifetime (τ) (ns) Not SpecifiedNot Specified1.2Not Specified

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols offer a starting point for researchers and may require optimization based on the specific biomolecule and experimental setup.

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent labeling of an antibody with this compound.

Materials:

  • Antibody (free of amine-containing buffers like Tris or glycine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the labeling buffer at a concentration of 2-10 mg/mL. If the antibody is in an incompatible buffer, perform a buffer exchange into the labeling buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing, add a calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 8-12 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute will be the antibody-dye conjugate.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm).

  • Storage: Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Western Blotting with DY-680-Labeled Secondary Antibodies

This protocol outlines the use of a DY-680-conjugated secondary antibody for the detection of a target protein in a Western blot.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody (specific to the target protein)

  • DY-680-labeled Secondary Antibody (specific to the host species of the primary antibody)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Infrared imaging system

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration and incubate with the membrane for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the DY-680-labeled secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

  • Imaging: Image the blot using an infrared imaging system capable of detecting fluorescence in the 700 nm channel.

Protocol 3: In Vivo Imaging with DY-680-Labeled Probes

This protocol provides a general workflow for in vivo imaging using a DY-680-labeled targeting molecule (e.g., antibody or peptide) in a small animal model.

Materials:

  • DY-680-labeled targeting probe

  • Animal model (e.g., mouse with a tumor xenograft)

  • In vivo imaging system with NIR fluorescence capabilities

  • Anesthetic

Procedure:

  • Probe Administration: Administer the DY-680-labeled probe to the animal, typically via intravenous injection. The optimal dose will need to be determined empirically.

  • Imaging: At various time points post-injection, anesthetize the animal and acquire whole-body fluorescence images using the in vivo imaging system. Use an excitation filter around 680 nm and an emission filter around 710 nm.

  • Image Analysis: Analyze the images to quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs to assess the biodistribution and targeting efficiency of the probe.

  • Ex Vivo Analysis (Optional): After the final imaging session, tissues can be excised for ex vivo imaging or histological analysis to confirm the localization of the fluorescent probe.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a signaling pathway where this compound is a valuable tool.

AntibodyLabelingWorkflow A Antibody Preparation (Buffer Exchange) C Labeling Reaction (Incubate 1 hr at RT) A->C B This compound (Dissolve in DMSO/DMF) B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (Determine DOL) D->E F Storage (4°C or -20°C) E->F

Antibody Labeling and Purification Workflow

InVivoImagingWorkflow A Administer DY-680 Labeled Probe (e.g., Intravenous Injection) B Acquire Whole-Body Fluorescence Images A->B C Analyze Image Data (Quantify Signal) B->C E Ex Vivo Tissue Analysis (Optional Confirmation) B->E D Monitor Biodistribution and Target Accumulation C->D

General In Vivo Imaging Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment EGF EGF Ligand EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Detection DY-680 labeled anti-EGFR antibody can be used to detect and quantify EGFR in assays like antibody arrays.

Simplified EGFR Signaling Pathway and Detection

References

DY-680-NHS Ester: A Technical Guide to Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for DY-680-NHS ester, a widely used near-infrared fluorescent dye in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize amine-reactive dyes for conjugation to proteins, antibodies, and other biomolecules.

Executive Summary

This compound is a powerful tool for fluorescent labeling, but its efficacy is critically dependent on maintaining the integrity of the N-hydroxysuccinimide (NHS) ester functional group. The primary degradation pathway for this reactive group is hydrolysis, a process significantly influenced by storage conditions and handling procedures. This guide outlines the key factors affecting the stability of this compound and provides evidence-based recommendations for its proper storage and handling to ensure optimal performance in labeling reactions.

Factors Affecting this compound Stability

The stability of this compound is paramount for successful and reproducible conjugation. The NHS ester is susceptible to hydrolysis, which competes with the desired amidation reaction with primary amines of the target molecule. The rate of hydrolysis is influenced by several factors, most notably:

  • Moisture: Water is the primary reactant in the hydrolysis of NHS esters. Exposure to moisture, even atmospheric humidity, can lead to the degradation of the reactive group, rendering the dye incapable of conjugation.

  • pH: The rate of hydrolysis is pH-dependent, increasing significantly with rising pH. While the conjugation reaction is most efficient at a slightly basic pH (typically 7.5-8.5), higher pH values will accelerate the competing hydrolysis reaction.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, proper temperature control is crucial for long-term storage.

  • Solvent: The choice of solvent for reconstitution and storage of the dye is critical. While this compound is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the presence of water in these solvents can compromise stability.

Recommended Storage Conditions

To mitigate degradation and preserve the reactivity of this compound, the following storage conditions are strongly recommended.

Table 1: Recommended Storage Conditions for this compound
ConditionRecommendationRationale
Temperature Store at -20°C or below.[1][2][3][4][5]Minimizes the rate of hydrolysis and other potential degradation pathways.
Form Store as a lyophilized powder in a desiccated environment.[6]The absence of water is crucial for preventing hydrolysis.
Light Exposure Protect from light.[3][4]Fluorescent dyes can be susceptible to photobleaching.
Reconstituted Dye Store in anhydrous DMSO or DMF at -20°C in small aliquots. Avoid repeated freeze-thaw cycles.[5][7]Anhydrous solvents prevent hydrolysis. Aliquoting minimizes exposure to moisture and temperature fluctuations.

Stability Data Overview

While specific long-term stability data for this compound is not extensively published, the stability of NHS esters, in general, is well-documented. The primary concern is the hydrolysis of the ester linkage.

Table 2: General Hydrolysis Rates of NHS Esters in Aqueous Solution
pHTemperature (°C)Approximate Half-life
7.004-5 hours[6]
8.6410 minutes[6]

Note: This data is for general NHS esters and should be considered as a guideline for the behavior of this compound in aqueous environments.

Experimental Protocols

To ensure the quality and reactivity of this compound, particularly if a vial has been stored for an extended period or handled multiple times, a simple quality control experiment can be performed.

Protocol: Spectrophotometric Assay for NHS Ester Reactivity

This protocol is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be quantified by its absorbance at 260 nm.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 M NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the this compound in 2 mL of amine-free buffer. If the dye is not readily soluble in the buffer, first dissolve it in a small volume (e.g., 50 µL) of anhydrous DMSO or DMF and then dilute with the buffer.

  • Initial Absorbance Measurement: Immediately measure the absorbance of the solution at 260 nm using the amine-free buffer (with the same amount of organic solvent if used) as a blank.

  • Base Hydrolysis: To the cuvette containing the dye solution, add a small volume of 0.5-1.0 M NaOH to induce complete and rapid hydrolysis of the NHS ester. Mix well.

  • Final Absorbance Measurement: Within 1 minute of adding the base, measure the absorbance of the solution at 260 nm.

  • Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the NHS ester in the sample was likely already hydrolyzed and is therefore inactive for conjugation.

Visualizing the Chemistry of this compound

The following diagrams illustrate the key chemical reactions involving this compound.

G cluster_hydrolysis Hydrolysis of this compound DY680_NHS This compound DY680_Acid DY-680 Carboxylic Acid (Inactive) DY680_NHS->DY680_Acid Hydrolysis NHS N-Hydroxysuccinimide H2O H₂O

Figure 1: Hydrolysis of this compound.

G cluster_conjugation Conjugation of this compound to a Primary Amine DY680_NHS This compound Conjugate DY-680-Protein Conjugate (Stable Amide Bond) DY680_NHS->Conjugate Aminolysis NHS_byproduct N-Hydroxysuccinimide Protein_Amine Protein-NH₂

Figure 2: Amine Conjugation Reaction.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation. By adhering to the storage and handling guidelines outlined in this document, researchers can significantly mitigate the risk of hydrolysis and ensure the high reactivity of the dye. Proper storage at -20°C in a desiccated, light-protected environment, along with careful handling of reconstituted solutions, will lead to more consistent and reliable experimental outcomes. For critical applications, a simple spectrophotometric quality control check is recommended to verify the activity of the NHS ester prior to use.

References

Introduction to using DY-680-NHS ester in immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Utilizing DY-680-NHS Ester in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a near-infrared (NIR) fluorescent dye, and its application in immunofluorescence (IF). It is designed to offer researchers the technical details necessary for the successful conjugation of this dye to antibodies and its subsequent use in cellular imaging applications. The use of far-red and NIR dyes like DY-680 is advantageous for minimizing autofluorescence from endogenous cellular components, which typically emit in the blue to green spectral regions.[1]

Introduction to this compound

This compound is an amine-reactive, hydrophilic fluorescent dye.[2][3] The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent conjugation of the dye to primary amines (-NH₂) present on proteins, most notably the lysine residues of antibodies, forming a stable amide bond.[4][5][6][7] This process, known as antibody labeling or conjugation, is a fundamental technique for preparing fluorescent probes for various immunoassays, including immunofluorescence microscopy, flow cytometry, and western blotting.[3][8]

The DY-680 dye and its spectral equivalents (e.g., Alexa Fluor® 680, DyLight™ 680, IRDye® 680RD) emit in the near-infrared region of the spectrum.[4][9] This long-wavelength emission is particularly beneficial for reducing background noise from tissue autofluorescence and for applications requiring deeper tissue penetration.[1][9] Its high water solubility allows for a higher dye-to-protein ratio to be achieved without causing precipitation of the antibody conjugate.[4]

Quantitative Data and Spectral Properties

The performance of a fluorophore is defined by its spectral properties and quantum efficiency. This section summarizes the key quantitative data for this compound and its commonly used spectral equivalents.

Table 1: Spectral Properties of this compound and Equivalents
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldSpectrally Similar Dyes
DY-680 690[2][3]709[2][3]140,000[2][10]Not specifiedAlexa Fluor® 680, DyLight™ 680, Cy5.5™[4]
DyLight™ 680 692[4]712[4]140,000Not specifiedAlexa Fluor™ 680, Cy5.5™ dye[4]
Alexa Fluor® 680 679702183,000[11]0.36[11]DyLight™ 680, IRDye® 680[9]
AZDye 680 678[9]701[9]185,000[9][12]Not specifiedAlexa Fluor® 680, DyLight® 680, IRDye® 680[9][12]
ATTO 680 681[13]698[13]125,000[13]0.30[13]Not specified
IRDye® 680RD 680694Not specifiedNot specifiedNot specified

Note: Spectral properties can be influenced by the solvent and conjugation state. The values presented are for the unconjugated dyes as reported by the manufacturers.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a primary antibody and the subsequent use of the labeled antibody in an immunofluorescence staining experiment.

Antibody Conjugation with this compound

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

  • Primary antibody (free of amine-containing stabilizers like Tris, BSA, or glycine)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6]

  • Purification column (e.g., Sephadex G-25)[6][13]

  • 1X Phosphate Buffered Saline (PBS)

  • Storage buffer (PBS with 0.02% sodium azide and a carrier protein like BSA, if desired)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing amines, it must be dialyzed against PBS, and then the reaction buffer is added.[6]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] This solution should be prepared fresh immediately before use.[14]

  • Labeling Reaction:

    • While gently vortexing, add the dye stock solution to the antibody solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5][6]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS.[6][13]

    • Collect the fractions containing the colored, labeled antibody. The first colored fraction to elute is the conjugated antibody.

  • Determine the Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~680-690 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm is required for an accurate protein concentration measurement.

    • The DOL is the molar ratio of the dye to the protein.

  • Storage of the Conjugated Antibody:

    • Store the labeled antibody at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, protected from light.[13]

Antibody_Conjugation_Workflow Ab Prepare Antibody (2-5 mg/mL in pH 8.3-8.5 buffer) Reaction Labeling Reaction (1 hr, RT, dark) Ab->Reaction Dye Prepare this compound (10 mg/mL in DMSO/DMF) Dye->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification QC Quality Control (Determine DOL) Purification->QC Storage Storage (4°C or -20°C, dark) QC->Storage

Caption: Workflow for conjugating this compound to a primary antibody.

Immunofluorescence Staining Protocol

This protocol outlines the steps for immunofluorescently labeling a target antigen in cultured cells using a directly conjugated primary antibody.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • DY-680-conjugated primary antibody

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

  • Wash buffer (PBS)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on a suitable substrate (e.g., glass coverslips) and culture to the desired confluency.

    • Wash the cells briefly with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[15]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.[16]

  • Primary Antibody Incubation:

    • Dilute the DY-680-conjugated primary antibody in the blocking buffer to its optimal concentration (this needs to be determined empirically through titration).

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5-10 minutes each to remove unbound antibodies.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash briefly with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the DY-680 dye (excitation ~680 nm, emission ~710 nm) and any other fluorophores used.

IF_Workflow Start Cell Preparation Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA/Serum) Permeabilization->Blocking Antibody_Incubation Incubation with DY-680-conjugated Antibody Blocking->Antibody_Incubation Washing Washing Steps Antibody_Incubation->Washing Mounting Mounting (Antifade Medium) Washing->Mounting Imaging Fluorescence Imaging Mounting->Imaging

Caption: A typical workflow for an immunofluorescence staining experiment.

Example Application: Visualizing EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell proliferation, differentiation, and survival.[17][18][19] Dysregulation of this pathway is often implicated in cancer.[17] Immunofluorescence can be used to visualize the expression and subcellular localization of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes, autophosphorylates, and initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[17] This activation also leads to receptor internalization, a process that can be visualized by IF.[17]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: A simplified diagram of the EGFR signaling pathway.

Troubleshooting

Successful immunofluorescence requires careful optimization. Below is a table of common problems encountered when using fluorescently labeled antibodies and their potential solutions.

Table 2: Immunofluorescence Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Weak Signal Antibody Concentration Too Low: The concentration of the labeled primary antibody is insufficient.Perform a titration to determine the optimal antibody concentration.[20]
Inadequate Fixation/Permeabilization: The antigen is masked or inaccessible.Optimize fixation and permeabilization times and reagents for your specific antigen and cell type.[21]
Photobleaching: The fluorophore has been damaged by excessive light exposure.Use an antifade mounting medium, minimize light exposure, and use appropriate imaging settings.[20][21]
Incorrect Filter Sets: The microscope filters do not match the excitation/emission spectra of DY-680.Ensure the use of a filter set appropriate for far-red dyes.
High Background Antibody Concentration Too High: Excess antibody is binding non-specifically.Titrate the antibody to a lower concentration.[20]
Insufficient Blocking: Non-specific binding sites on the cells/tissue are not adequately blocked.Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species if using indirect IF).[16]
Inadequate Washing: Unbound antibody has not been sufficiently washed away.Increase the number and/or duration of wash steps.[16]
Autofluorescence: The cells or tissue have endogenous fluorescence.Use a NIR dye like DY-680 to avoid the typical range of autofluorescence. If still an issue, consider spectral unmixing or autofluorescence quenching reagents.[22]
Non-specific Staining Cross-reactivity of Antibody: The antibody may be binding to other proteins with similar epitopes.Use a well-characterized, highly specific monoclonal antibody. Include appropriate controls, such as isotype controls or cells where the target protein is knocked down/out.[21]
Hydrophobic Interactions: The dye or antibody may be binding non-specifically due to hydrophobicity.Increase the detergent concentration in the wash buffer (e.g., 0.05% Tween-20 in PBS).
Precipitated Antibody/Dye: Aggregates of the conjugate are sticking to the sample.Centrifuge the antibody solution before use to pellet any aggregates.

Conclusion

This compound is a versatile and powerful tool for immunofluorescence, offering the key advantage of near-infrared emission to improve the signal-to-noise ratio in many biological samples. By following well-defined protocols for antibody conjugation and immunolabeling, and by understanding the potential pitfalls and how to troubleshoot them, researchers can effectively leverage this technology to visualize cellular targets with high sensitivity and specificity. The quantitative data and detailed methodologies provided in this guide serve as a robust starting point for the successful implementation of this compound in a wide range of research and drug development applications.

References

Core Principles of DY-680-NHS Ester in Flow Cytometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of DY-680-NHS ester, a near-infrared fluorescent dye, in the field of flow cytometry. We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its use in various cell-based assays.

Introduction to this compound

This compound is a bright and photostable amine-reactive fluorescent dye that finds extensive use in various biological applications, including flow cytometry.[1][2] Its emission in the near-infrared spectrum makes it particularly valuable for multicolor flow cytometry experiments, as it minimizes spectral overlap with commonly used fluorochromes that emit in the visible range.[3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming stable amide bonds.[4][5][6]

Chemical and Spectroscopic Properties

The key characteristics of DY-680 and spectrally similar dyes are summarized in the table below, providing a comparative overview for experimental design.

PropertyDY-680[2][7]AZDye 680[3][8]ATTO 680[9]IR 680LT[10]
Excitation Maximum (λex) 690 nm678 nm681 nmNot Specified
Emission Maximum (λem) 709 nm701 nm698 nmNot Specified
Molar Extinction Coefficient (ε) 140,000 cm⁻¹M⁻¹185,000 cm⁻¹M⁻¹125,000 cm⁻¹M⁻¹190,000 cm⁻¹M⁻¹
Molecular Weight ~731.9 g/mol 955.9 g/mol 631 g/mol (carboxy)1320.46 g/mol
Solubility Water, DMSO, DMFWater, DMSO, DMFPolar solvents (DMSO, DMF)Water, DMSO, DMF
Reactivity Primary aminesPrimary aminesPrimary aminesPrimary amines

Mechanism of Action: NHS Ester Chemistry

The utility of this compound in labeling biological targets for flow cytometry stems from the reactivity of the N-hydroxysuccinimide ester group. This group readily reacts with primary amines (-NH2), which are abundantly present in proteins, particularly on the side chains of lysine residues.[11]

The reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5] This covalent linkage ensures that the fluorescent dye is permanently attached to the target molecule throughout the experimental workflow.[12]

The efficiency of this labeling reaction is pH-dependent, with optimal conditions typically in the range of pH 7.2 to 9.0.[6][13] At lower pH, the primary amines are protonated, reducing their nucleophilicity. Conversely, at higher pH, the NHS ester is more susceptible to hydrolysis, which competes with the desired amine reaction.[6]

G Mechanism of this compound Labeling cluster_reactants Reactants cluster_products Products DY680_NHS This compound Labeled_Protein DY-680 Labeled Protein (Stable Amide Bond) DY680_NHS->Labeled_Protein Nucleophilic Attack NHS N-hydroxysuccinimide (Byproduct) DY680_NHS->NHS Release Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Labeled_Protein Covalent Bond Formation

Caption: Covalent labeling of a primary amine with this compound.

Applications in Flow Cytometry

This compound can be utilized in a variety of flow cytometry applications, primarily for the assessment of cell viability, proliferation, and apoptosis.

Cell Viability

A common application of amine-reactive dyes like this compound is to discriminate between live and dead cells.[14] Live cells possess intact cell membranes that are impermeable to the dye. In contrast, dead cells have compromised membranes, allowing the dye to enter and react with intracellular proteins, resulting in a bright fluorescent signal.[14][15] This method provides a "fixable" viability stain, meaning the discrimination between live and dead cells is maintained even after fixation and permeabilization for intracellular staining.[14]

Cell Proliferation

Cell proliferation can be tracked by labeling a population of cells with this compound.[16][17] The dye covalently binds to intracellular proteins. As the cells divide, the fluorescent dye is distributed equally between the two daughter cells.[17] Consequently, each subsequent generation of cells will exhibit half the fluorescence intensity of the parent generation.[17] This allows for the visualization and quantification of cell division rounds by flow cytometry.

Apoptosis

While not a direct marker of apoptosis, this compound is often used in conjunction with other apoptotic markers, such as Annexin V, to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[18][19][20] In this context, it serves as a viability dye to exclude necrotic cells, which have permeable membranes, from the apoptotic populations.[21]

Experimental Protocols

The following are detailed methodologies for key experiments using this compound in flow cytometry.

General Protein (Antibody) Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

  • This compound

  • Protein (e.g., antibody) to be labeled (at 2-10 mg/mL in an amine-free buffer like PBS)[22]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[13]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5[11][13]

  • Purification column (e.g., Sephadex G-25)[22]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). Ensure the protein solution is free of any amine-containing substances like Tris or glycine.[11][13]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

  • Labeling Reaction: While gently vortexing the protein solution, add the dissolved dye dropwise. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-20 fold molar excess of dye is recommended.[23]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[22]

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.[12]

Cell Viability Staining Protocol

This protocol outlines the use of this compound to assess cell viability.

Materials:

  • Cell suspension (1-10 x 10⁶ cells/mL)

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS), azide-free and protein-free

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation: Wash cells twice with azide-free and protein-free PBS.[15]

  • Resuspend Cells: Resuspend the cell pellet at a concentration of 1-10 x 10⁶ cells/mL in PBS.

  • Staining: Add the this compound stock solution to the cell suspension to a final concentration of 1 µg/mL (this may need optimization). Vortex immediately.

  • Incubation: Incubate for 15-30 minutes at room temperature or 2-8°C, protected from light.[15]

  • Washing: Wash the cells once or twice with Flow Cytometry Staining Buffer.[15]

  • Proceed with Further Staining: The cells can now be fixed, permeabilized, and stained for intracellular targets if required.

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for DY-680 (e.g., excitation at ~640 nm and emission detection at ~710 nm).

G Flow Cytometry Viability Staining Workflow cluster_results Expected Results Cell_Suspension Cell Suspension Add_Dye Add this compound Cell_Suspension->Add_Dye Incubate Incubate (15-30 min, RT, dark) Add_Dye->Incubate Wash Wash with Staining Buffer Incubate->Wash Analyze Analyze by Flow Cytometry Wash->Analyze Live_Cells Live Cells (Intact Membrane) Low Fluorescence Analyze->Live_Cells Dead_Cells Dead Cells (Compromised Membrane) High Fluorescence Analyze->Dead_Cells

Caption: Workflow for assessing cell viability using this compound.

Cell Proliferation Tracking Protocol

This protocol details the use of this compound for monitoring cell division.

Materials:

  • Cell suspension (1-10 x 10⁶ cells/mL)

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Preparation: Wash cells twice with PBS.

  • Staining: Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL. Add this compound to a final concentration of 1-5 µM (optimization required).

  • Incubation: Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the unreacted dye by adding an equal volume of complete cell culture medium and incubating for 5 minutes.

  • Washing: Wash the cells three times with complete cell culture medium.

  • Cell Culture: Resuspend the cells in complete medium and culture under desired experimental conditions.

  • Time-Course Analysis: At various time points, harvest an aliquot of cells and analyze by flow cytometry to resolve successive generations as distinct peaks of decreasing fluorescence intensity.

G Cell Proliferation Tracking Workflow cluster_generations Generational Analysis Cell_Suspension Cell Suspension Label_Cells Label with this compound Cell_Suspension->Label_Cells Wash_Cells Wash Cells Label_Cells->Wash_Cells Culture_Cells Culture Cells over Time Wash_Cells->Culture_Cells Analyze Analyze by Flow Cytometry at Different Time Points Culture_Cells->Analyze Gen0 Generation 0 (Brightest) Analyze->Gen0 Gen1 Generation 1 (1/2 Intensity) Analyze->Gen1 Gen2 Generation 2 (1/4 Intensity) Analyze->Gen2

Caption: Tracking cell proliferation with this compound.

Conclusion

This compound is a versatile and robust near-infrared fluorescent dye for flow cytometry. Its amine-reactive chemistry allows for stable labeling of proteins, enabling a range of applications from simple viability assessment to more complex proliferation and apoptosis studies. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively incorporate this compound into their flow cytometry workflows, contributing to high-quality, reproducible data in cellular analysis.

References

Navigating the Near-Infrared: A Technical Guide to the Hydrophilicity and Solubility of DY-680-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) fluorescent dye, DY-680-NHS ester, has emerged as a critical tool for the sensitive detection and imaging of biomolecules. Its utility in applications ranging from western blotting and microscopy to in vivo imaging is underpinned by its physicochemical properties, particularly its hydrophilicity and solubility. This guide provides a comprehensive overview of these characteristics, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their experimental design and execution.

Core Properties of this compound

This compound is an amine-reactive, hydrophilic fluorochrome designed for the covalent labeling of proteins, antibodies, and other molecules containing primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with the ε-amino groups of lysine residues and the N-terminal α-amino groups to form stable amide bonds.[3] This inherent reactivity, combined with its favorable solubility profile, makes it a versatile reagent in bioconjugation.

Hydrophilicity: Enabling High Dye-to-Protein Ratios

A key advantage of DY-680 and its analogs is their high water solubility.[3][4] This hydrophilicity is crucial as it allows for the attachment of a high number of dye molecules to a single protein or antibody without inducing precipitation of the resulting conjugate.[1][2][3] This capability leads to brighter fluorescent signals and more sensitive detection in various assays. The dye is also noted to be pH-insensitive over a broad range (pH 4-10), ensuring consistent fluorescence in diverse experimental conditions.[4][5]

Solubility Profile

For practical laboratory use, understanding the solubility of this compound in common solvents is essential. While highly water-soluble, the initial dissolution for stock solutions is typically performed in anhydrous organic solvents to ensure stability and reactivity of the NHS ester.

SolventSolubilityCommon Use
Dimethylformamide (DMF)SolublePreparation of dye stock solutions for labeling reactions.[3][6]
Dimethyl sulfoxide (DMSO)SolublePreparation of dye stock solutions for labeling reactions.[6][7][8][9]
MethanolSolubleGeneral solvent.[6]
EthanolSolubleGeneral solvent.[6]
WaterSolubleUsed in reaction buffers and for final conjugate solutions.[3][4][7][8]

Table 1: Solubility of this compound in Common Laboratory Solvents.

Experimental Protocols

Precise and reproducible labeling of biomolecules with this compound is achievable through standardized protocols. The following sections detail a general workflow for antibody labeling and the subsequent calculation of the degree of labeling.

General Antibody Labeling Workflow

The successful conjugation of this compound to an antibody involves a series of critical steps, from preparation of reagents to purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p1 Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) r1 Combine Dye and Protein Solutions (Molar ratio of 10:1 dye:protein is a good starting point) p1->r1 p2 Prepare Dye Stock Solution (e.g., 10 mM in anhydrous DMSO or DMF) p2->r1 r2 Incubate (e.g., 1-2 hours at room temperature, protected from light) r1->r2 u1 Separate Conjugate from Unreacted Dye (e.g., Sephadex G-25 column) r2->u1 a1 Measure Absorbance (at 280 nm and ~680-690 nm) u1->a1 a2 Calculate Degree of Labeling (DOL) a1->a2

Figure 1: A generalized workflow for the conjugation of this compound to a protein or antibody.

Detailed Methodology for Antibody Labeling

This protocol is a composite based on common practices for amine-reactive dye conjugation.[9][10]

  • Prepare the Protein Solution:

    • Dissolve the antibody or protein in an amine-free buffer, such as 1X phosphate-buffered saline (PBS), to a concentration of 2-10 mg/mL.

    • Ensure the pH of the solution is between 8.0 and 9.0. If necessary, adjust the pH with a buffer like 1 M sodium bicarbonate.

    • If the protein solution contains preservatives with primary amines (e.g., tris or glycine), they must be removed by dialysis or using a spin column.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution (e.g., 10 mM).

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be used promptly.

  • Perform the Conjugation Reaction:

    • A starting point for the molar ratio of dye to protein is typically 10:1. This ratio may need to be optimized for different proteins.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS (pH 7.2-7.4). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

Calculation of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the fluorescently labeled product.

G cluster_legend Legend A Measure Absorbance of Conjugate (A_280 and A_max) B Correct A_280 for Dye Absorbance A_prot = A_280 - (A_max * CF) A->B D Calculate Molar Concentration of Dye [Dye] = A_max / ε_dye A->D C Calculate Molar Concentration of Protein [Protein] = A_prot / ε_prot B->C E Calculate DOL DOL = [Dye] / [Protein] C->E D->E l1 A_280 = Absorbance at 280 nm A_max = Absorbance at the dye's λ_max (~680-690 nm) CF = Correction factor (A_280 / A_max of free dye) ε_prot = Molar extinction coefficient of the protein ε_dye = Molar extinction coefficient of the dye

Figure 2: Logical flow for calculating the Degree of Labeling (DOL) of a dye-protein conjugate.

Methodology for DOL Calculation:

  • Measure the absorbance of the purified conjugate at 280 nm (A_280) and at the absorption maximum of DY-680 (A_max, typically around 680-690 nm).

  • Calculate the concentration of the protein, correcting the A_280 reading for the dye's contribution at that wavelength.

    • Protein Concentration (M) = [A_280 - (A_max × Correction Factor)] / ε_protein

    • The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum. For some dyes in this family, this is approximately 0.16.[9]

    • ε_protein is the molar extinction coefficient of the protein (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye.

    • Dye Concentration (M) = A_max / ε_dye

    • The molar extinction coefficient (ε_dye) for DY-680 is approximately 140,000 M⁻¹cm⁻¹.[6] For similar dyes like IVISense™ 680, it can be as high as 210,000 M⁻¹cm⁻¹.[9] It is crucial to use the value provided by the specific manufacturer.

  • Determine the DOL.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

    • An optimal DOL for antibodies is typically between 2 and 4.

Conclusion

This compound offers a powerful combination of near-infrared fluorescence, high hydrophilicity, and straightforward conjugation chemistry. Its solubility in both aqueous buffers and organic solvents facilitates a flexible and robust labeling process. By understanding these core properties and adhering to detailed experimental protocols, researchers can effectively harness the capabilities of this compound to generate high-quality, brightly fluorescent conjugates for a wide array of sensitive bioanalytical and imaging applications.

References

The Core Mechanism and Application of DY-680-NHS Ester in Biological Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the DY-680-NHS ester, a near-infrared (NIR) fluorescent dye, and its mechanism of action in the context of biological labeling. We will delve into the chemical principles governing its reactivity, provide standardized experimental protocols, and present key quantitative data to facilitate its effective use in research and development.

Introduction to this compound

This compound is a member of the cyanine dye family, characterized by its bright fluorescence in the near-infrared spectrum.[1][2] Its utility in biological labeling stems from the N-hydroxysuccinimide (NHS) ester functional group, which provides a highly efficient and specific means of covalently attaching the dye to biomolecules.[3][4][5] This NIR dye is particularly advantageous for applications requiring deep tissue penetration and minimal autofluorescence from biological samples, such as in vivo imaging.[6]

Mechanism of Action: Covalent Amide Bond Formation

The core of this compound's functionality lies in its reaction with primary amines (-NH2). This reaction is a classic example of nucleophilic acyl substitution. The primary amine, commonly found on the side chain of lysine residues and the N-terminus of proteins, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[] This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[][8]

The reaction is highly dependent on pH. An alkaline environment (typically pH 8.3-8.5) is optimal as it deprotonates the primary amine, enhancing its nucleophilicity.[9] However, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[9]

Below is a diagram illustrating the reaction mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products DY680 DY-680 Dye NHS NHS Ester AmideBond Stable Amide Bond NHS->AmideBond Biomolecule Biomolecule (e.g., Protein) PrimaryAmine Primary Amine (-NH2) PrimaryAmine->AmideBond Nucleophilic Attack LabeledBiomolecule Labeled Biomolecule AmideBond->LabeledBiomolecule Forms ReleasedNHS Released N-hydroxysuccinimide AmideBond->ReleasedNHS Releases

Mechanism of this compound conjugation to a primary amine.

Quantitative Data Summary

The spectral properties of DY-680 and similar dyes are critical for experimental design. The following table summarizes key quantitative data for DY-680 and spectrally similar dyes.

PropertyDY-680 / AZDye 680 / DyLight 680Reference
Excitation Maximum (λex) 678 - 690 nm[1][2][6]
Emission Maximum (λem) 701 - 715 nm[1][2][6]
Molar Extinction Coefficient (ε) ~140,000 - 185,000 M⁻¹cm⁻¹[6][8]
Optimal pH for Labeling 8.3 - 8.5[9]
Recommended Storage -20°C to -80°C, protected from light and moisture[4][8]

Experimental Protocols

A generalized protocol for labeling proteins with this compound is provided below. Optimization may be required for specific biomolecules and applications.

Materials and Reagents
  • This compound

  • Protein or other biomolecule to be labeled in an amine-free buffer (e.g., PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5[8][9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]

  • Purification column (e.g., size-exclusion chromatography)[10][11]

  • Quenching reagent (optional, e.g., Tris or glycine)[8]

Labeling Procedure
  • Prepare the Biomolecule:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[12][13]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[8][12]

  • Prepare the Dye Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][12]

    • Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4][9]

  • Labeling Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye can be used.[12]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][13]

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.[10][11]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically using the following formulas:

  • Protein Concentration (M) = [A280 - (A680 × CF)] / ε_protein

    • Where A280 and A680 are the absorbances at 280 nm and ~680 nm, respectively.

    • CF is a correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

    • ε_protein is the molar extinction coefficient of the protein.

  • Dye Concentration (M) = A680 / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

  • DOL = Dye Concentration / Protein Concentration

A typical experimental workflow is depicted in the following diagram:

Experimental_Workflow start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein prep_dye Prepare this compound Stock (Anhydrous DMSO or DMF) start->prep_dye reaction Combine and Incubate (1 hour, room temperature, dark) prep_protein->reaction prep_dye->reaction purification Purify Conjugate (Size-Exclusion Chromatography) reaction->purification analysis Analyze Labeled Protein (Spectrophotometry for DOL) purification->analysis end End analysis->end

A typical workflow for labeling biomolecules with this compound.

Stability and Storage

This compound is sensitive to moisture and light.[8] It should be stored at -20°C or -80°C in a desiccated environment.[4][8] Once dissolved in an organic solvent, the stock solution should be used promptly, although some sources suggest it can be stored at -20°C for short periods.[9] Aqueous solutions of the NHS ester are not stable and should be used immediately.[9][12] The final labeled protein conjugate should be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[4]

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules for a wide range of applications, particularly in NIR imaging. Understanding the underlying mechanism of amine-reactivity and adhering to optimized protocols are key to achieving efficient and reproducible labeling. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to successfully incorporate this compound into their experimental workflows.

References

Methodological & Application

Application Notes and Protocols: DY-680-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with DY-680-NHS ester. This protocol is intended for researchers, scientists, and drug development professionals engaged in applications requiring fluorescently labeled antibodies, such as western blotting, microscopy, flow cytometry, and cell-based assays.[1][2]

Introduction

This compound is an amine-reactive hydrophilic fluorochrome that covalently binds to primary amines (e.g., on lysine residues and the N-terminus) of proteins to form a stable amide bond.[3][4][5] This near-infrared fluorescent dye is characterized by an excitation maximum at approximately 690 nm and an emission maximum at 709 nm.[1][2] Its hydrophilicity allows for conjugation to antibodies at high dye-to-protein ratios without significant fluorescence quenching or precipitation of the conjugate.[1][2]

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule, is a critical parameter for ensuring the quality and reproducibility of experimental results.[6][7][8] An optimal DOL, typically between 2 and 10 for antibodies, maximizes fluorescence intensity without compromising the antibody's biological activity.[7][9]

Materials and Reagents

Materials
  • This compound

  • Antibody of interest

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 7.2-8.5[10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO for IgG)[7][9][12]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spectrophotometer

  • Quartz cuvettes[6]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Rocking platform or orbital shaker

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and desired degrees of labeling.

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer, free of any amine-containing substances or stabilizers that could interfere with the labeling reaction.

  • Buffer Exchange: If the antibody solution contains Tris, glycine, ammonium salts, bovine serum albumin (BSA), or gelatin, a buffer exchange must be performed.[9][10][13] This can be achieved through dialysis against 1X PBS or by using a desalting column.

  • Concentration Adjustment: For optimal labeling, the antibody concentration should be between 2-10 mg/mL.[9][13] If necessary, concentrate the antibody using an appropriate ultrafiltration device. Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.[9]

  • Final Buffer: After buffer exchange and concentration, the antibody should be in an amine-free buffer such as PBS, pH 7.4.[10]

This compound Preparation

NHS esters are moisture-sensitive and should be handled accordingly to prevent hydrolysis.[4][14]

  • Bring the vial of this compound to room temperature before opening to prevent condensation.[15]

  • Immediately before use, prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][15] Vortex briefly to ensure complete dissolution.

Antibody Labeling Reaction

The reaction between the NHS ester and the antibody's primary amines is pH-dependent, with an optimal range of 7.2-8.5.[10]

  • pH Adjustment: To initiate the labeling reaction, add one-tenth of the antibody solution volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution.[16] This will raise the pH to the optimal range for the reaction.

  • Molar Ratio: The molar ratio of dye to antibody will influence the final degree of labeling. A starting point of a 5 to 10-fold molar excess of dye to antibody is recommended for an antibody concentration of 5-10 mg/mL.[4] This may need to be optimized for your specific antibody and desired DOL.

  • Reaction Incubation: While gently stirring or vortexing the antibody solution, add the calculated amount of the this compound stock solution in a dropwise manner.[16]

  • Incubate the reaction mixture for 1 to 4 hours at room temperature, or overnight at 4°C, protected from light.[10][11] Longer incubation times at lower temperatures can help minimize hydrolysis of the NHS ester.[10]

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching buffer can be added.

  • Add a final concentration of 50-100 mM Tris-HCl or glycine to the reaction mixture.

  • Incubate for 15-30 minutes at room temperature.[15]

Purification of the Labeled Antibody

Purification is essential to remove any unconjugated this compound, which would interfere with the determination of the degree of labeling and downstream applications.[7][12]

  • Gel Filtration: The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[9]

    • Equilibrate the column with 1X PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with 1X PBS. The first colored band to elute will be the labeled antibody.

  • Dialysis: Alternatively, the labeled antibody can be purified by extensive dialysis against 1X PBS.

Characterization of the Labeled Antibody

The degree of labeling (DOL) must be determined to ensure consistency and optimal performance. This is achieved by measuring the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the absorbance maximum of the dye (~690 nm for DY-680).[6][17]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of DY-680 (Amax, ~690 nm) using a quartz cuvette.[6][12]

    • If the absorbance reading is greater than 2.0, dilute the sample with PBS and re-measure, keeping track of the dilution factor.[7][12]

  • Calculation of Degree of Labeling (DOL): The DOL is calculated using the following formula:

    DOL = (Amax × ε_protein) / ((A280 - (Amax × CF)) × ε_dye)

    Where:

    • Amax: Absorbance of the labeled antibody at the dye's maximum absorbance wavelength.[6]

    • A280: Absorbance of the labeled antibody at 280 nm.[6]

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[7]

    • ε_dye: Molar extinction coefficient of DY-680 at its absorbance maximum (typically ~140,000 M⁻¹cm⁻¹).[18]

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its Amax. This corrects for the dye's contribution to the absorbance at 280 nm.[6][7][12]

Storage of the Labeled Antibody

Store the purified, labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.[3] For long-term storage, it is advisable to add a stabilizer (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02-0.05% sodium azide), and to aliquot the antibody to avoid repeated freeze-thaw cycles.[3][13]

Data Presentation

Table 1: Key Parameters for this compound Antibody Labeling

ParameterRecommended Value/RangeNotes
Antibody Concentration2-10 mg/mLLower concentrations can decrease labeling efficiency.[9]
Reaction Buffer pH7.2 - 8.5Optimal for NHS ester reaction with primary amines.[10]
Molar Ratio (Dye:Antibody)5:1 to 20:1This should be optimized for the specific antibody and desired DOL.
Reaction Time1-4 hours at RT or overnight at 4°CLower temperature can reduce hydrolysis of the NHS ester.[10]
Optimal Degree of Labeling (DOL)2 - 10Varies depending on the antibody and its application.[7][9]

Table 2: Spectroscopic Properties for DOL Calculation

ParameterValueReference
Molar Extinction Coefficient of IgG (ε_protein)~210,000 M⁻¹cm⁻¹[7]
Molar Extinction Coefficient of DY-680 (ε_dye)~140,000 M⁻¹cm⁻¹[18]
Absorbance Maximum of DY-680 (λmax)~690 nm[1][2]
Correction Factor (CF) for DY-680Varies by manufacturerRefer to the dye's certificate of analysis.

Mandatory Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation reaction Labeling Reaction antibody_prep->reaction dye_prep Dye Preparation dye_prep->reaction quenching Quenching (Optional) reaction->quenching purification Purification reaction->purification quenching->purification characterization Characterization (DOL Calculation) purification->characterization storage Storage characterization->storage

Caption: A flowchart illustrating the major steps in the this compound antibody labeling protocol.

Chemical Reaction Pathway

References

Application Notes and Protocols: DY-680-NHS Ester Labeling for Fluorescent Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent western blotting has emerged as a powerful technique for protein analysis, offering a broad dynamic range and the capability for multiplex detection. This application note provides a detailed protocol for labeling primary or secondary antibodies with DY-680-NHS ester, a bright and photostable far-red fluorescent dye, and its subsequent use in quantitative western blotting. The N-hydroxysuccinimide (NHS) ester functional group of DY-680 reacts efficiently with primary amines on proteins to form a stable amide bond, making it an excellent choice for antibody conjugation.[][2][3] The resulting DY-680 labeled antibody can be used for sensitive detection of target proteins on western blots, compatible with a variety of fluorescent imaging systems.[4][5]

Product Information

FeatureSpecification
Dye This compound
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reaction Target Primary Amines (e.g., lysine residues)
Excitation Maximum (Ex) ~682 nm[6]
Emission Maximum (Em) ~715 nm[6]
Molar Absorptivity 140,000 M⁻¹cm⁻¹[7]
Solubility Soluble in organic solvents like DMSO and DMF[7]

Experimental Protocols

Part 1: Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody. It is crucial to work with an antibody solution that is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the labeling reaction.[8][9]

Materials:

  • Antibody (1-2 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]

  • Purification resin (e.g., size-exclusion chromatography column)

  • Microcentrifuge tubes

Workflow for Antibody Labeling:

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage A Prepare Antibody (1-2 mg/mL in PBS) D Combine Antibody and Reaction Buffer A->D B Prepare Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) B->D C Prepare Dye Solution (10 mM DY-680-NHS in DMSO) E Add DY-680-NHS Solution (Molar Ratio 10:1 to 15:1 dye:Ab) C->E D->E F Incubate for 1 hour at Room Temperature (in dark) E->F G Purify Labeled Antibody (Size-Exclusion Chromatography) F->G H Collect Labeled Antibody Fractions G->H I Store Labeled Antibody at 4°C (short-term) or -20°C (long-term) H->I

Caption: Workflow for labeling an antibody with this compound.

Procedure:

  • Antibody Preparation:

    • Start with an antibody solution at a concentration of 1-2 mg/mL.

    • If the antibody is in a buffer containing amines (like Tris) or stabilizers (like BSA), it must be purified first. This can be achieved by dialysis against 1X PBS or by using an antibody purification kit.[8]

  • Reaction Buffer Adjustment:

    • Add one-tenth volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution to achieve a final concentration of 0.1 M.[3] This raises the pH to optimize the reaction between the NHS ester and primary amines.[2][10]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use.[3]

  • Labeling Reaction:

    • While gently vortexing, add the this compound stock solution to the antibody solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification of Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS.[11]

    • Collect the colored fractions that elute first, as these contain the labeled antibody.

  • Determination of Degree of Labeling (Optional):

    • The degree of labeling (DOL), or the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Storage:

    • Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a stabilizer like BSA (0.1%) and a preservative like sodium azide (0.02%) for long-term storage.[10]

Part 2: Fluorescent Western Blotting Protocol

This protocol outlines the use of the DY-680 labeled antibody for detecting a target protein on a western blot.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or low-fluorescence PVDF membrane

  • Blocking buffer (e.g., 3% non-fat milk or specialized fluorescent blocking buffer in TBST)[12]

  • Primary antibody (if the DY-680 labeled antibody is a secondary)

  • DY-680 labeled antibody (primary or secondary)

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Fluorescent imaging system

Workflow for Fluorescent Western Blotting:

WesternBlotting cluster_electrophoresis Electrophoresis & Transfer cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_imaging Imaging A Prepare Cell Lysates B Run SDS-PAGE A->B C Transfer Proteins to Membrane B->C D Block Membrane for 1 hour C->D E Incubate with Primary Antibody (if using labeled secondary) D->E F Wash Membrane (3x5 min) E->F G Incubate with DY-680 Labeled Antibody F->G H Wash Membrane (3x5 min, in dark) G->H I Image Membrane on Fluorescent Imager H->I

Caption: Workflow for fluorescent western blotting using a DY-680 labeled antibody.

Procedure:

  • Sample Preparation and Electrophoresis:

    • Prepare cell or tissue lysates using a suitable lysis buffer.[13]

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.[13]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.[12] For fluorescent western blotting, specialized blocking buffers are often recommended to reduce background fluorescence.[14]

  • Primary Antibody Incubation (if using a labeled secondary):

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.[14] The optimal dilution should be determined empirically.

    • Wash the membrane three times for 5 minutes each with TBST.[15]

  • DY-680 Labeled Antibody Incubation:

    • Incubate the membrane with the DY-680 labeled antibody (either a primary or secondary) diluted in blocking buffer for 1 hour at room temperature. Protect the membrane from light during this and all subsequent steps.[16]

    • The optimal dilution of the labeled antibody should be determined experimentally, but a starting range of 1:5,000 to 1:25,000 is common for labeled secondary antibodies.[14]

  • Washing:

    • Wash the membrane three to five times for 5 minutes each with TBST to remove unbound antibody.[15]

  • Imaging:

    • Image the blot using a fluorescent imaging system equipped with appropriate lasers and filters for detecting DY-680 (excitation ~680 nm, emission ~710 nm).

Data Presentation

Quantitative data from fluorescent western blotting experiments should be presented in a clear and organized manner. Below is an example of how to tabulate results from a dose-response experiment.

Treatment Dose (µM)Target Protein Signal (Integrated Density)Loading Control Signal (Integrated Density)Normalized Target Protein Signal
0150,000450,0000.33
0.1250,000460,0000.54
1400,000440,0000.91
10650,000455,0001.43

Signaling Pathway Example

The following is an example of a simplified signaling pathway diagram that can be generated using Graphviz to illustrate the mechanism of action of a drug being investigated by western blotting.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Ligand Ligand Ligand->Receptor Drug Drug Drug->Kinase2

Caption: A simplified signaling pathway showing the inhibitory action of a drug.

References

Application Notes and Protocols for Labeling Oligonucleotides with DY-680-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, enabling a wide array of applications from in vitro diagnostics to in vivo imaging and therapeutic development. DY-680, a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo studies due to the low autofluorescence of biological tissues in this spectral region, allowing for deep tissue penetration and high signal-to-noise ratios. This document provides a detailed protocol for the conjugation of DY-680-NHS ester to amino-modified oligonucleotides, guidance on optimizing reaction conditions, and purification of the final product.

Principle of the Reaction

The labeling reaction involves the conjugation of an N-hydroxysuccinimide (NHS) ester-activated DY-680 dye to a primary amine group on a modified oligonucleotide. The NHS ester reacts with the nucleophilic amine in a basic aqueous buffer to form a stable amide bond. The efficiency of this reaction is highly dependent on factors such as pH, the molar ratio of dye to oligonucleotide, and the purity of the starting materials.

Quantitative Data Summary

The efficiency of the labeling reaction and the final yield of the purified conjugate are critical parameters. The following tables summarize expected outcomes based on varying reaction conditions.

Table 1: Effect of pH on Labeling Efficiency

pHRelative Labeling EfficiencyNotes
7.0LowThe primary amine is largely protonated and less nucleophilic, resulting in a slow reaction rate.
7.5ModerateA reasonable compromise for sensitive oligonucleotides, balancing amine reactivity and NHS ester stability.
8.0GoodA commonly used pH that provides a good balance between a high concentration of deprotonated amine and manageable hydrolysis of the NHS ester.
8.5HighOptimal for many NHS ester conjugations, maximizing the concentration of the reactive amine.[1]
9.0Moderate to HighWhile the reaction with the amine is very fast, the competing hydrolysis of the NHS ester is also significant, which can reduce the overall yield of the conjugate.

Table 2: Influence of Dye-to-Oligonucleotide Molar Ratio on Labeling Efficiency

Dye:Oligo Molar RatioExpected Labeling EfficiencyRemarks
1:1Low to ModerateStoichiometric amounts may result in incomplete labeling due to competing hydrolysis of the NHS ester.
5:1Moderate to HighA moderate excess of the dye helps to drive the reaction towards the formation of the labeled oligonucleotide.
10:1HighA significant excess of the dye is often used to ensure near-quantitative labeling of the oligonucleotide. This is a common starting point for optimization.
20:1HighA larger excess can further increase the labeling efficiency, but may necessitate more rigorous purification to remove all unreacted dye. This may be beneficial for particularly precious oligos.

Table 3: Expected Yields for Purification of DY-680 Labeled Oligonucleotides

Purification MethodPurityExpected RecoveryAdvantagesDisadvantages
Ethanol PrecipitationModerate60-80%Simple, fast, and removes the bulk of unreacted dye.May not completely remove all free dye and smaller impurities.
Size-Exclusion ChromatographyGood70-90%Efficiently separates based on size, good for removing free dye.May not separate unlabeled from labeled oligonucleotides of the same length.
Reverse-Phase HPLC (RP-HPLC)>90%75-80%High-resolution separation of labeled, unlabeled, and free dye.[2]Requires specialized equipment and can be time-consuming.

Experimental Protocols

Materials and Reagents
  • Amino-modified oligonucleotide (desalted or purified)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate

  • Microcentrifuge tubes

  • Purification columns (e.g., size-exclusion or RP-HPLC)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Oligo_Prep Prepare Amino-Oligonucleotide (dissolve in nuclease-free water) Reaction_Setup Combine Oligo, Buffer, and Dye Stock Oligo_Prep->Reaction_Setup Dye_Prep Prepare this compound Stock (dissolve in anhydrous DMSO) Dye_Prep->Reaction_Setup Incubation Incubate at Room Temperature (2 hours, protected from light) Reaction_Setup->Incubation Precipitation Ethanol Precipitation (optional initial cleanup) Incubation->Precipitation HPLC RP-HPLC Purification (separation of labeled oligo) Precipitation->HPLC QC Quality Control (UV-Vis spectroscopy, Mass Spec) HPLC->QC Storage Store Labeled Oligonucleotide (-20°C, protected from light) QC->Storage

Caption: Workflow for labeling oligonucleotides with this compound.

Detailed Protocol
  • Preparation of Amino-Modified Oligonucleotide:

    • Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM. The exact concentration can be determined by UV-Vis spectroscopy.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before each labeling reaction.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Nuclease-free water to adjust the final reaction volume.

      • 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 10-20% of the total reaction volume.

      • Amino-modified oligonucleotide (e.g., 1 nmol).

      • This compound stock solution (a 10-20 fold molar excess over the oligonucleotide).

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Ethanol Precipitation (Optional initial cleanup):

      • Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol to the reaction mixture.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

      • Carefully decant the supernatant.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • This is the recommended method for achieving high purity.

      • Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).

      • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~680 nm (for the DY-680 dye).

      • Collect the fraction corresponding to the dual-absorbing peak, which represents the labeled oligonucleotide.

      • Lyophilize the collected fraction to obtain the purified, labeled oligonucleotide.

  • Quantification and Storage:

    • Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.

    • The degree of labeling can be estimated by measuring the absorbance at both 260 nm and the absorbance maximum of DY-680 (~680 nm) and using the respective molar extinction coefficients.

    • Store the purified DY-680 labeled oligonucleotide at -20°C, protected from light.

Application: In Vivo Imaging with Antisense Oligonucleotides

DY-680 labeled antisense oligonucleotides (ASOs) are powerful tools for in vivo imaging and therapeutic applications. ASOs can be designed to bind to specific messenger RNA (mRNA) molecules, leading to their degradation and subsequent downregulation of the target protein. Labeling ASOs with DY-680 allows for the non-invasive tracking of their biodistribution, target engagement, and pharmacokinetic properties.

Signaling Pathway and Experimental Logic

G cluster_delivery Delivery cluster_cellular Cellular Uptake & Action cluster_outcome Therapeutic Outcome cluster_imaging In Vivo Imaging ASO_Injection Systemic Administration of DY-680 Labeled ASO Cell_Uptake Cellular Uptake of ASO ASO_Injection->Cell_Uptake NIR_Imaging Near-Infrared (NIR) Fluorescence Imaging ASO_Injection->NIR_Imaging mRNA_Binding ASO Binds to Target mRNA Cell_Uptake->mRNA_Binding RNase_H RNase H Mediated mRNA Degradation mRNA_Binding->RNase_H Protein_Down Decreased Target Protein Expression RNase_H->Protein_Down Therapeutic_Effect Therapeutic Effect Protein_Down->Therapeutic_Effect Biodistribution ASO Biodistribution and Target Accumulation NIR_Imaging->Biodistribution

Caption: Workflow of in vivo imaging with a DY-680 labeled antisense oligonucleotide.

Conclusion

The protocol described herein provides a robust method for the efficient labeling of amino-modified oligonucleotides with this compound. By carefully optimizing the reaction conditions and employing high-resolution purification techniques, researchers can generate high-quality fluorescently labeled oligonucleotides suitable for a wide range of applications, particularly in the promising field of in vivo molecular imaging and oligonucleotide-based therapeutics.

References

Calculating the Degree of Labeling for DY-680-NHS Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for calculating the degree of labeling (DOL) of proteins conjugated with DY-680-NHS ester. The DOL, also known as the dye-to-protein ratio, is a critical parameter for ensuring the quality and consistency of fluorescently labeled bioconjugates.[1][2] An optimal DOL is crucial for maximizing fluorescence signal while avoiding potential issues such as self-quenching or compromised protein function that can arise from over-labeling.[1][2] This protocol outlines the spectrophotometric method for determining the DOL and provides a step-by-step guide for the labeling reaction.

Principle of Degree of Labeling Calculation

The DOL is determined by measuring the absorbance of the labeled protein solution at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance of the specific dye.[3] For DY-680, this is approximately 690 nm.[4] The Beer-Lambert law (A = εcl) is the fundamental principle used, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.[3]

A crucial consideration is that the fluorescent dye also exhibits some absorbance at 280 nm.[3][5] Therefore, a correction factor is necessary to accurately determine the protein concentration by subtracting the dye's contribution to the absorbance at 280 nm.[3][5]

Quantitative Data for DY-680

The following table summarizes the essential quantitative data required for calculating the degree of labeling for DY-680.

ParameterValueReference
Molar Extinction Coefficient (ε) of DY-680 140,000 M⁻¹cm⁻¹[4][6]
Maximum Absorption (λmax) of DY-680 ~690 nm[4]
Correction Factor (CF₂₈₀) of DY-680 ~0.128[2][6]

Note: The Correction Factor is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀ / A_max). The provided value is for the spectrally similar DyLight 680 and serves as a good starting point. For highest accuracy, it is recommended to measure the absorbance spectrum of the free dye to determine the precise correction factor.

Experimental Protocols

Protein Preparation for Labeling

For successful labeling, the protein solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS), and at an appropriate pH.

  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[7][8] This can be achieved through dialysis or by using a desalting column.[5]

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.[9] Higher protein concentrations generally lead to greater labeling efficiency.[7]

This compound Labeling Protocol

This protocol is a general guideline and may require optimization depending on the specific protein.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[9]

  • Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A starting point of a 5:1 to 20:1 molar excess of dye to protein is recommended.[9]

  • Labeling Reaction: While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]

Purification of the Labeled Protein

It is essential to remove any unconjugated dye before measuring the absorbance to ensure accurate DOL calculation.[1][5]

  • Purification Method: Use size-exclusion chromatography (e.g., a desalting column) or extensive dialysis to separate the labeled protein from the free dye.[2][5]

  • Collection: Collect the fractions containing the labeled protein.

Spectrophotometric Measurement and DOL Calculation
  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of DY-680 (~690 nm, A_max).[3] If the absorbance is too high (typically > 2.0), dilute the sample with buffer and record the dilution factor.[2][5]

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the dye's contribution: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀) [3]

    • Calculate the molar concentration of the protein: [Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length) (Where ε_protein is the molar extinction coefficient of your protein in M⁻¹cm⁻¹ and the path length is typically 1 cm)

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye: [Dye] (M) = A_max / (ε_dye × path length) (Where ε_dye is the molar extinction coefficient of DY-680 and the path length is typically 1 cm)

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein] [3]

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application and protein.[1] A DOL between 0.5 and 1 is often recommended for techniques like MicroScale Thermophoresis (MST).[10]

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes described in this application note.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification p1 Start with Protein Solution p2 Buffer Exchange (amine-free buffer, pH 8.3-8.5) p1->p2 p3 Adjust Protein Concentration (1-10 mg/mL) p2->p3 l2 Add Dye to Protein Solution p3->l2 l1 Prepare this compound Stock (in DMSO/DMF) l1->l2 l3 Incubate (1-2h, RT, protected from light) l2->l3 u1 Remove Unconjugated Dye (Size-Exclusion Chromatography/Dialysis) l3->u1 u2 Collect Labeled Protein u1->u2 caption Experimental Workflow for Protein Labeling with this compound

Caption: Experimental Workflow for Protein Labeling with this compound

G cluster_measurement Spectrophotometric Measurement cluster_calculation Degree of Labeling Calculation m1 Measure Absorbance at 280 nm (A₂₈₀) c1 Correct A₂₈₀ for Dye Absorbance (A₂₈₀_corr = A₂₈₀ - (A_max * CF₂₈₀)) m1->c1 m2 Measure Absorbance at ~690 nm (A_max) m2->c1 c3 Calculate Dye Concentration ([Dye] = A_max / ε_dye) m2->c3 c2 Calculate Protein Concentration ([Protein] = A₂₈₀_corr / ε_protein) c1->c2 c4 Calculate DOL (DOL = [Dye] / [Protein]) c2->c4 c3->c4 caption Logical Flow for DOL Calculation

Caption: Logical Flow for DOL Calculation

References

Purifying Proteins Labeled with DY-680-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with DY-680-NHS ester. The following methods are designed to effectively remove unconjugated dye and other impurities, ensuring the production of highly pure and functional fluorescently labeled proteins for downstream applications.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and dynamics.[1] DY-680 is a bright and photostable near-infrared (NIR) fluorescent dye, and its N-hydroxysuccinimide (NHS) ester form allows for covalent attachment to primary amines on proteins.[2][3][4][5] Following the labeling reaction, it is crucial to remove any unreacted dye, as free dye can lead to high background signals and inaccurate experimental results.[6] This guide details three common and effective methods for purifying this compound labeled proteins: size exclusion chromatography (SEC), dialysis, and ultrafiltration.

Choosing a Purification Method

The selection of an appropriate purification method depends on factors such as the properties of the target protein (size, stability), the required final concentration and purity, and the available equipment.

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation based on molecular size.[7][8][9]High resolution, can separate aggregates from monomers.[7][8]Can lead to sample dilution.[7]High-purity applications, separating labeled protein from aggregates and free dye.[8][9]
Dialysis Diffusion of small molecules across a semi-permeable membrane.[10][11][12]Gentle, simple setup, suitable for large sample volumes.Time-consuming, may result in sample dilution.[13]Buffer exchange and removal of small molecule impurities like free dye.[10]
Ultrafiltration Separation based on molecular weight cutoff (MWCO) using a semi-permeable membrane under pressure.[14][15]Rapid, can concentrate the sample simultaneously.[14][16]Potential for protein loss due to membrane adsorption.Desalting, buffer exchange, and concentrating the labeled protein while removing free dye.[15]

Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Filtration

This method separates molecules based on their size as they pass through a column packed with a porous resin.[9][17] Larger molecules, like the labeled protein, are excluded from the pores and elute first, while smaller molecules, like the free dye, enter the pores and have a longer retention time.[8][18]

Workflow for Size Exclusion Chromatography

SEC_Workflow start Labeled Protein (with free dye) equilibration Equilibrate SEC Column with desired buffer start->equilibration load_sample Load Sample onto Column equilibration->load_sample elution Elute with Buffer load_sample->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (e.g., UV-Vis) fraction_collection->analysis pool Pool Fractions containing labeled protein analysis->pool end Purified Labeled Protein pool->end

Caption: Workflow for purifying labeled proteins using size exclusion chromatography.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex® G-25, Superdex® 75 or 200, depending on protein size).[13][18]

  • Chromatography system (e.g., FPLC or gravity flow setup).

  • Elution buffer (e.g., PBS, pH 7.4).

  • Fraction collector.

  • UV-Vis spectrophotometer.

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer at the recommended flow rate.

  • Sample Loading: Gently load the labeled protein solution onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein) and ~680 nm (for DY-680 dye). The labeled protein will elute in the earlier fractions, while the free dye will elute later.

  • Pooling: Combine the fractions containing the purified labeled protein.

  • Concentration (Optional): If the pooled sample is too dilute, it can be concentrated using ultrafiltration.

Dialysis

Dialysis is a process where the labeled protein solution is placed in a semi-permeable membrane bag, which is then submerged in a large volume of buffer.[11][12] The free dye molecules, being small enough, will diffuse through the pores of the membrane into the external buffer, while the larger labeled protein is retained.[10]

Workflow for Dialysis

Dialysis_Workflow start Labeled Protein (with free dye) load_sample Load Sample into Dialysis Tubing start->load_sample dialyze1 Dialyze against Buffer (2-4 hours) load_sample->dialyze1 buffer_change1 Change Buffer dialyze1->buffer_change1 dialyze2 Continue Dialysis (2-4 hours) buffer_change1->dialyze2 buffer_change2 Change Buffer dialyze2->buffer_change2 dialyze3 Dialyze Overnight at 4°C buffer_change2->dialyze3 recover Recover Sample from Tubing dialyze3->recover end Purified Labeled Protein recover->end Ultrafiltration_Workflow start Labeled Protein (with free dye) load_sample Load Sample into Ultrafiltration Device start->load_sample centrifuge1 Centrifuge (e.g., 4,000 x g, 10 min) load_sample->centrifuge1 discard_filtrate1 Discard Filtrate centrifuge1->discard_filtrate1 redilute Redilute Retentate with Buffer discard_filtrate1->redilute centrifuge2 Centrifuge Again redilute->centrifuge2 discard_filtrate2 Discard Filtrate centrifuge2->discard_filtrate2 repeat Repeat Wash Steps (2-3 times) discard_filtrate2->repeat recover Recover Concentrated Purified Protein repeat->recover end Purified Labeled Protein recover->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful conjugation of DY-680-NHS ester to proteins, with a focus on optimizing buffer conditions to achieve a high degree of labeling (DOL). DY-680 is a bright, hydrophilic, near-infrared (NIR) fluorescent dye, making it an excellent choice for a variety of applications, including western blotting, microscopy, flow cytometry, and in vivo imaging.[1][] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[3]

Achieving optimal and reproducible conjugation requires careful consideration of several experimental parameters, most critically the composition and pH of the reaction buffer. This guide summarizes the key factors influencing the conjugation reaction and provides detailed protocols to help researchers obtain efficiently labeled protein conjugates for their specific applications.

Key Considerations for Buffer Selection

The choice of buffer is paramount for a successful NHS ester conjugation reaction. The reaction is a competition between the aminolysis (reaction with the protein's primary amines) and hydrolysis of the NHS ester.[3] The ideal buffer will facilitate the former while minimizing the latter.

pH: The reaction of NHS esters with primary amines is highly pH-dependent.[4][5] A slightly basic pH is required to ensure that the primary amino groups are deprotonated and thus nucleophilic. However, at excessively high pH, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation efficiency.[4][5] The optimal pH range for NHS ester conjugations is generally between 8.0 and 9.0 .[3][6]

Buffer Composition: It is crucial to use a buffer that is free of primary amines, as these will compete with the target protein for reaction with the NHS ester.[7] Commonly used amine-free buffers include:

  • Sodium Bicarbonate Buffer: A widely recommended buffer for NHS ester conjugations, typically used at a concentration of 0.1 M with a pH of 8.3-8.5.[3][4]

  • Sodium Borate Buffer: Another excellent choice, often used at a concentration of 50 mM and a pH of 8.5.[8]

  • Phosphate-Buffered Saline (PBS): While PBS can be used, its pH is typically around 7.4. At this pH, the conjugation reaction will be slower, requiring a longer incubation time.[8] However, it can be a good option for proteins that are sensitive to higher pH.

Additives: Buffers should be free of additives that contain primary amines, such as Tris or glycine. Similarly, common protein stabilizers like bovine serum albumin (BSA) or gelatin must be removed prior to conjugation as they will react with the NHS ester. Sodium azide, a common preservative, should also be removed as it can interfere with the reaction.[9]

Summary of Recommended Buffer Conditions

The following table summarizes the recommended buffer conditions for this compound conjugation based on established protocols for NHS ester labeling.

ParameterRecommendationRationale
Buffer Type Sodium Bicarbonate or Sodium BorateAmine-free to prevent competition with the target protein.
pH 8.0 - 9.0 (Optimal: 8.3 - 8.5)Ensures deprotonation of primary amines for nucleophilic attack while minimizing NHS ester hydrolysis.[4][5]
Buffer Concentration 0.1 M for Sodium Bicarbonate; 50 mM for Sodium BorateProvides sufficient buffering capacity to maintain the desired pH throughout the reaction.
Solvent for Dye Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)This compound is hydrophobic and requires an organic solvent for initial dissolution before being added to the aqueous reaction buffer.[4]

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a typical IgG antibody. This protocol can be adapted for other proteins, but optimization may be required.

Materials and Reagents
  • This compound

  • Protein to be labeled (e.g., IgG antibody)

  • Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

  • Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)[]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) conjugation Add Dye to Protein Solution (Vortex gently) prep_protein->conjugation prep_dye Prepare this compound Stock (e.g., 10 mg/mL in anhydrous DMSO) prep_dye->conjugation incubation Incubate for 1 hour at RT (Protect from light) conjugation->incubation quenching Quench Reaction (Optional) (e.g., with Tris or hydroxylamine) incubation->quenching purification Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification analysis Characterize Conjugate (Calculate Degree of Labeling) purification->analysis

Figure 1. General workflow for the conjugation of this compound to a protein.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the protein to be labeled in the chosen amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. Higher protein concentrations generally lead to higher labeling efficiency.

    • If the protein solution contains any primary amines (e.g., from Tris buffer or stabilizers like BSA), it must be purified by dialysis or buffer exchange into the conjugation buffer before proceeding.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, a 10 mg/mL stock solution is commonly used. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of 5-20 fold of dye to protein is a good starting point for optimization.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent can be added. This is typically a buffer containing a high concentration of primary amines, such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5.[] Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25). Elute with an appropriate buffer, such as PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Signaling Pathway (Chemical Reaction)

The underlying chemical reaction is a nucleophilic acyl substitution. The deprotonated primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

chemical_reaction protein Protein-NH₂ intermediate Tetrahedral Intermediate protein->intermediate Nucleophilic Attack (pH 8.0-9.0) dy680_nhs This compound dy680_nhs->intermediate plus + conjugate Protein-NH-CO-DY-680 (Stable Amide Bond) intermediate->conjugate nhs N-hydroxysuccinimide intermediate->nhs Release of NHS plus2 +

Figure 2. The chemical reaction of this compound with a primary amine on a protein.

Data Presentation: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for characterizing the final product. An optimal DOL will provide a bright fluorescent signal without causing self-quenching or altering the protein's biological activity. The DOL can be determined spectrophotometrically.

Calculation of DOL
  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of DY-680 (~690 nm, A_max).

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). The CF for DY-680 is approximately 0.08.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A_max / ε_dye

    • ε_dye: Molar extinction coefficient of DY-680 at its A_max (140,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

Expected DOL under Different Conditions
Buffer ConditionExpected Impact on DOLRationale
pH 7.4 (e.g., PBS) Lower DOLSlower reaction rate due to a lower concentration of deprotonated primary amines.[8]
pH 8.3-8.5 (e.g., Bicarbonate, Borate) Optimal DOLBalances efficient aminolysis with minimal NHS ester hydrolysis.[4]
pH > 9.0 Potentially Lower DOLIncreased rate of NHS ester hydrolysis competes with the aminolysis reaction.[4][5]
Presence of Amine-Containing Buffers (e.g., Tris) Significantly Lower DOLCompetitive reaction of the buffer with the NHS ester.[7]

By carefully selecting the appropriate buffer and optimizing the reaction conditions, researchers can achieve consistent and efficient labeling of their target proteins with this compound, leading to high-quality conjugates for a wide range of fluorescence-based assays.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with DY-680-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins and other biomolecules with DY-680-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended for efficient labeling.[2][3] At a lower pH, the primary amino groups on the protein are protonated, making them unavailable for reaction.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[1][2]

Q2: Which buffers should I use for the labeling reaction?

It is critical to use an amine-free buffer, as buffers containing primary amines will compete with the target protein for the NHS ester, leading to significantly reduced labeling efficiency.[1]

  • Recommended Buffers:

    • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][3][4]

    • 0.1 M Sodium Phosphate, pH 7.2-8.0[5]

    • Phosphate-Buffered Saline (PBS), pH 7.4 (note that the reaction will be slower)[6]

    • 0.05 M Sodium Borate, pH 8.5[7][8]

  • Buffers to Avoid:

    • Tris (tris(hydroxymethyl)aminomethane)[1]

    • Glycine[1]

Q3: How should I prepare and store the this compound stock solution?

This compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][5] It is crucial to use high-quality, amine-free DMF.[2][3] The NHS ester stock solution should be prepared immediately before use, as NHS esters are moisture-sensitive and can hydrolyze quickly.[5][9] For short-term storage, a solution in DMF can be kept at -20°C for 1-2 months.[2] However, it is always best to use a freshly prepared solution.[10]

Q4: What can cause my protein to precipitate after labeling?

Protein precipitation after labeling can be caused by a few factors:

  • Over-labeling: The addition of too many hydrophobic dye molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility and subsequent precipitation.[1]

  • Hydrophobic Nature of the Dye: Labeling with a very hydrophobic dye can cause the protein to aggregate and precipitate.[1] DY-680 is described as a hydrophilic fluorochrome, which can allow for a higher degree of labeling without causing precipitation compared to more hydrophobic dyes.[11][12]

To troubleshoot precipitation, try reducing the molar excess of the this compound in the reaction.[1]

Troubleshooting Guide

Low Labeling Efficiency

Low labeling efficiency is a common problem in NHS ester chemistry. The following guide will help you identify and resolve the potential causes.

TroubleshootingWorkflow cluster_solutions Solutions start Low Labeling Efficiency check_pH Verify Buffer pH (7.2-8.5) start->check_pH check_buffer Check Buffer Composition (Amine-Free) check_pH->check_buffer pH is correct adjust_pH Adjust pH to 8.3-8.5 check_pH->adjust_pH Incorrect pH check_ester Assess NHS Ester Quality (Freshly Prepared) check_buffer->check_ester Buffer is correct buffer_exchange Buffer Exchange to Amine-Free Buffer check_buffer->buffer_exchange Amine buffer used check_protein Evaluate Protein Sample (Purity & Concentration) check_ester->check_protein Ester is fresh fresh_ester Prepare Fresh NHS Ester Solution check_ester->fresh_ester Ester potentially hydrolyzed optimize_ratio Optimize Molar Ratio (Increase Dye Excess) check_protein->optimize_ratio Protein is pure purify_protein Purify Protein Sample check_protein->purify_protein Impurities present optimize_conditions Adjust Reaction Conditions (Time & Temperature) optimize_ratio->optimize_conditions Ratio optimized increase_ratio Increase Molar Excess of this compound optimize_ratio->increase_ratio Low initial ratio success Labeling Efficiency Improved optimize_conditions->success change_conditions Increase Incubation Time or Try 4°C Overnight optimize_conditions->change_conditions Reaction incomplete adjust_pH->check_buffer buffer_exchange->check_ester fresh_ester->check_protein purify_protein->optimize_ratio increase_ratio->optimize_conditions change_conditions->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The reaction is highly pH-dependent.[1][2]Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum of 8.3-8.5.[1][2] Use a freshly calibrated pH meter to verify.
Amine-Containing Buffers: Buffers like Tris or glycine contain primary amines that compete with the protein for the NHS ester.[1]Perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate buffer.[9]
Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive.Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[9] Avoid repeated freeze-thaw cycles of the stock solution.[]
Low Reactant Concentration: Low protein or dye concentration can reduce labeling efficiency.[1]It is recommended to use a protein concentration of at least 2 mg/mL.[1] If possible, increase the molar excess of the this compound.[1]
Insufficient Incubation Time or Suboptimal Temperature: The reaction may not have gone to completion.Reactions are typically performed for 1 to 4 hours at room temperature.[1][3] If hydrolysis is a concern, the reaction can be performed overnight at 4°C.[1]
Protein Impurities: Other molecules with primary amines in the protein sample can compete for the dye.Ensure the protein sample is of high purity. If necessary, perform an additional purification step before labeling.[1]
Inaccessible Amine Groups: The primary amines on the protein may be sterically hindered and not accessible to the this compound.[1]This is an inherent property of the protein. While difficult to overcome, increasing the molar excess of the dye or prolonging the incubation time might help to some extent.

Experimental Protocols

General Protocol for Labeling an Antibody with this compound

This protocol is a general guideline and may require optimization for your specific antibody and application.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][14]

    • If the antibody solution contains amine-containing substances like Tris or glycine, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15] This solution should be used immediately.

  • Perform the Labeling Reaction:

    • Add the appropriate volume of the this compound stock solution to the antibody solution. A molar excess of 5 to 15-fold of dye to antibody is a good starting point.[16]

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[4][15]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes. This will react with any excess NHS ester.[9]

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[9]

    • Collect the fractions containing the labeled antibody.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein, can be determined by spectrophotometry.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of DY-680 (~690 nm, Amax).

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    DOL = Amax / (ε_dye × Protein Concentration (M))

    Where:

    • A280: Absorbance of the labeled protein at 280 nm.

    • Amax: Absorbance of the labeled protein at the dye's λmax (~690 nm).

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of DY-680 at its λmax.

Signaling Pathway and Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) reaction_step + protein->reaction_step nhs_ester This compound nhs_ester->reaction_step labeled_protein DY-680-Protein (Stable Amide Bond) reaction_step->labeled_protein pH 7.2-8.5 nhs_byproduct N-Hydroxysuccinimide reaction_step->nhs_byproduct pH 7.2-8.5

Caption: Reaction of this compound with a primary amine on a protein.

References

How to prevent aggregation of proteins after DY-680-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation after labeling with DY-680-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after this compound labeling?

A1: Protein aggregation after labeling with this compound is often multifactorial, stemming from a combination of factors:

  • Hydrophobic Interactions: DY-680 is a hydrophobic molecule. Covalent attachment of multiple dye molecules to the protein surface can increase the overall hydrophobicity, leading to intermolecular aggregation as the labeled proteins attempt to minimize the exposed hydrophobic surface area in aqueous buffers.

  • High Dye-to-Protein Molar Ratio: Using an excessive molar ratio of dye to protein can lead to over-labeling. This not only increases surface hydrophobicity but can also disrupt the protein's native conformation, exposing internal hydrophobic regions that can trigger aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers are critical. A pH far from the protein's isoelectric point (pI) can help maintain solubility, while inappropriate salt concentrations can either stabilize or destabilize the protein.[1]

  • Protein Concentration: High protein concentrations during the labeling reaction can increase the likelihood of intermolecular interactions and aggregation.[2]

  • Presence of Impurities: The presence of denatured protein or other impurities in the initial protein sample can act as nucleation sites for aggregation.

Q2: How can I optimize the dye-to-protein molar ratio to minimize aggregation?

A2: Optimizing the dye-to-protein molar ratio is a critical step in preventing aggregation. The ideal ratio is a balance between achieving the desired degree of labeling (DOL) and maintaining protein stability. It is highly recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific protein.

Table 1: Illustrative Example of Optimizing Dye-to-Protein Molar Ratio

Dye:Protein Molar RatioAverage Degree of Labeling (DOL)% Aggregation (by SEC)
3:11.5< 1%
5:12.83%
10:14.512%
20:17.235%

Note: This data is illustrative. The optimal ratio for your protein should be determined empirically.

Q3: What are the recommended buffer conditions for this compound labeling?

A3: The choice of buffer is crucial for a successful labeling reaction with minimal aggregation.

  • pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 8.0-9.0.[3] A common choice is 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3-8.5.[4][5]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[3][5] Phosphate-buffered saline (PBS) can be used, but the pH may need to be adjusted.

  • Additives: The inclusion of certain additives in the labeling and storage buffers can significantly reduce aggregation.

Q4: What additives can I use to prevent protein aggregation?

A4: Several additives can be included in your buffers to enhance protein stability and prevent aggregation.

  • L-Arginine: This amino acid is widely used to suppress protein aggregation by interacting with hydrophobic patches on the protein surface.[6][7]

  • Glycerol: As a stabilizing osmolyte, glycerol promotes the native protein conformation and can prevent aggregation.[2][8]

  • Non-ionic Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize proteins and prevent aggregation.[9][10]

  • Sugars: Sugars such as sucrose or sorbitol can also act as protein stabilizers.[1]

Table 2: Common Buffer Additives to Prevent Aggregation

AdditiveTypical ConcentrationMechanism of Action
L-Arginine50-500 mMSuppresses intermolecular interactions and enhances solubility.[6][7]
Glycerol5-20% (v/v)Stabilizes protein conformation and inhibits unfolding.[2][8][11]
Tween-200.01-0.1% (v/v)Reduces non-specific hydrophobic interactions.
Sucrose0.25-1 MActs as a stabilizing osmolyte.[1]

Troubleshooting Guide

Problem: Significant precipitation is observed immediately after adding the this compound.

Possible CauseRecommended Solution
High local concentration of dye: The organic solvent used to dissolve the dye (e.g., DMSO or DMF) can cause protein denaturation if added too quickly or in a large volume.Add the dye solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10% v/v).
Suboptimal buffer conditions: The buffer pH or composition may not be suitable for your protein's stability.Confirm the pH of your labeling buffer is between 8.0 and 9.0.[3] Consider performing a buffer exchange to a more suitable buffer before labeling.
Protein is inherently unstable: Your protein may be prone to aggregation under the reaction conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Consider adding stabilizing agents like L-arginine or glycerol to the labeling buffer.

Problem: The labeled protein shows a high percentage of aggregates when analyzed by size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

Possible CauseRecommended Solution
Over-labeling: The dye-to-protein molar ratio is too high, leading to excessive hydrophobicity.Reduce the dye-to-protein molar ratio in the labeling reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.
Aggregation during storage: The labeled protein is not stable in the storage buffer.Purify the labeled protein immediately after the reaction to remove unreacted dye and any aggregates that may have formed. Store the purified conjugate in a buffer containing stabilizing additives (see Table 2) at -20°C or -80°C. Aliquot the sample to avoid repeated freeze-thaw cycles.
Inefficient removal of aggregates: The purification method used was not effective at removing aggregates.Use size-exclusion chromatography (SEC) as the final purification step to separate monomers from aggregates.[12]

Problem: The degree of labeling (DOL) is too low.

Possible CauseRecommended Solution
Inactive NHS ester: The this compound may have been hydrolyzed due to moisture.Use fresh, high-quality this compound. Store the dye desiccated and protected from light. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for labeling.Ensure your labeling buffer is free of primary amines.[3]
Low protein concentration: The labeling reaction is less efficient at low protein concentrations.Increase the protein concentration to 1-10 mg/mL for the labeling reaction.[13]
Incorrect pH: The pH of the labeling buffer is too low for efficient reaction with primary amines.Verify that the pH of your labeling buffer is in the optimal range of 8.0-9.0.[3]

Experimental Protocols

Protocol 1: this compound Labeling of Proteins
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The protein concentration should be between 1-10 mg/mL.[13]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[14]

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired dye-to-protein molar ratio. It is recommended to test a range of ratios (e.g., 3:1, 5:1, 10:1) in small-scale reactions.

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubate for 15-30 minutes.[5]

  • Purification of the Labeled Protein:

    • Immediately purify the labeled protein to remove unreacted dye and any aggregates. A desalting column or size-exclusion chromatography is recommended.[3][12]

Protocol 2: Assessment of Protein Aggregation
  • Size-Exclusion Chromatography (SEC):

    • SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[15][16]

    • Use a column with a pore size appropriate for your protein and its potential aggregates.

    • Monitor the elution profile using UV absorbance at 280 nm and at the absorbance maximum of DY-680 (approximately 680 nm). The percentage of aggregation can be calculated from the peak areas.

  • Dynamic Light Scattering (DLS):

    • DLS is a rapid and sensitive method to detect the presence of aggregates in a solution by measuring the size distribution of particles.[17][18][19]

    • An increase in the average particle size or the appearance of larger species indicates aggregation.

Protocol 3: Calculation of the Degree of Labeling (DOL)
  • After purification, measure the absorbance of the labeled protein at 280 nm (A280) and at the absorbance maximum of DY-680 (Amax, ~680 nm).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax). For DY-680, this is approximately 0.05.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = Amax / (εdye × Protein Concentration (M))

      • εdye is the molar extinction coefficient of DY-680 at its Amax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, 1-10 mg/mL) Labeling Labeling Reaction (pH 8.0-9.0, RT, 1-2h) Protein_Prep->Labeling Dye_Prep Dye Preparation (Anhydrous DMSO/DMF) Dye_Prep->Labeling Purification Purification (SEC or Desalting) Labeling->Purification Analysis Analysis (SEC, DLS, DOL) Purification->Analysis

Caption: Experimental workflow for this compound protein labeling.

aggregation_mechanism Monomer Monomer Labeled_Monomer Labeled Monomer (Increased Hydrophobicity) Monomer->Labeled_Monomer Labeling Aggregate Aggregate Labeled_Monomer->Aggregate Hydrophobic Interactions

Caption: Mechanism of protein aggregation after hydrophobic dye labeling.

troubleshooting_guide Start Protein Aggregation Observed? Cause1 High Dye:Protein Ratio? Start->Cause1 Yes Solution1 Reduce Molar Ratio Cause1->Solution1 Yes Cause2 Suboptimal Buffer? Cause1->Cause2 No End Aggregation Minimized Solution1->End Solution2 Optimize pH & Additives Cause2->Solution2 Yes Cause3 Inefficient Purification? Cause2->Cause3 No Solution2->End Solution3 Use Size-Exclusion Chromatography Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for addressing protein aggregation.

References

Technical Support Center: Optimizing Western Blots with DY-680-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using DY-680-NHS ester for fluorescent Western blotting. Our goal is to help you minimize background noise and achieve a high signal-to-noise ratio for clear and quantifiable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Western blotting?

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like the amino acid lysine) on proteins, allowing for the covalent labeling of antibodies. In Western blotting, a secondary antibody labeled with DY-680 is used to detect the primary antibody bound to the protein of interest on the membrane. Its excitation and emission spectra in the near-infrared (NIR) range (typically around 680 nm excitation and 700 nm emission) are advantageous because they result in low autofluorescence from biological samples and membranes, leading to a better signal-to-noise ratio compared to dyes in the visible spectrum.[1][2]

Q2: What are the main causes of high background noise in fluorescent Western blotting?

High background in fluorescent Western blotting can stem from several factors:

  • Inadequate Blocking: Insufficient blocking of the membrane's non-specific binding sites is a primary cause.[3][4][5]

  • Suboptimal Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[5][6]

  • Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane.[3]

  • Membrane Autofluorescence: Certain types of membranes, particularly some PVDF membranes, can autofluoresce. Low-fluorescence PVDF or nitrocellulose membranes are often recommended.[3]

  • Contaminated Buffers or Equipment: Particulates or contaminants in buffers or on incubation trays can create fluorescent artifacts.

Q3: Which type of membrane is best for fluorescent Western blotting with DY-680?

For fluorescent Western blotting, low-fluorescence polyvinylidene difluoride (PVDF) membranes are often recommended due to their high protein binding capacity and low background fluorescence in the near-infrared spectrum.[3] Nitrocellulose membranes can also be used and may offer lower background, but they are more brittle.[4] It is advisable to test different membranes to determine the best option for your specific application.

Q4: Can I reuse my DY-680-labeled secondary antibody?

While it is possible to reuse diluted antibody solutions, it is generally not recommended as it can lead to increased background and reduced signal intensity over time. For optimal and reproducible results, it is best to use a fresh dilution of the antibody for each experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Western blotting experiments with this compound.

Problem 1: High, Uniform Background

A consistently high background across the entire membrane can obscure your bands of interest.

Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer by trying different agents (see Table 1). Some commercial blocking buffers are specifically formulated for fluorescent Western blotting.[7]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series (see Table 2).[6][8]
Insufficient Washing Increase the number and duration of wash steps. For example, perform 4-6 washes of 5-10 minutes each with gentle agitation. Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane. Consider adding a small amount of detergent (e.g., 0.1% Tween-20) to your wash buffer.
Membrane Autofluorescence Switch to a low-fluorescence PVDF membrane. Before imaging, ensure the membrane is completely dry, as wet membranes can have higher autofluorescence.[3]
Problem 2: Speckled or Uneven Background

This can appear as random dots or patches of high background on your blot.

Potential Cause Recommended Solution
Aggregated Antibodies Centrifuge the antibody vial briefly before use to pellet any aggregates. Filter your diluted antibody solutions through a 0.2 µm syringe filter before use.
Contaminated Buffers or Equipment Prepare fresh, filtered buffers for each experiment. Ensure that all incubation trays and equipment are thoroughly cleaned and free of any fluorescent contaminants.
Particulates in Blocking Agent If using powdered milk or BSA, ensure it is fully dissolved and consider filtering the blocking solution.
Problem 3: Weak or No Signal

If you are not detecting your protein of interest, consider the following.

Potential Cause Recommended Solution
Antibody Concentration Too Low Decrease the dilution of your primary and/or secondary antibody. For fluorescent Westerns, a higher concentration of the primary antibody (2-5 fold higher than for chemiluminescence) may be required.[6]
Inefficient Protein Transfer Verify your transfer efficiency by staining the gel with Coomassie Brilliant Blue after transfer to see if any protein remains. You can also stain the membrane with a total protein stain like Ponceau S before blocking.
Inactive Antibody Ensure your antibodies have been stored correctly and have not expired. Perform a dot blot to confirm that the secondary antibody can detect the primary antibody.
Photobleaching of the Dye Protect the membrane from light during incubation with the fluorescent secondary antibody and during storage before imaging.

Data Presentation: Optimizing Signal-to-Noise Ratio

The following tables provide illustrative data on how different blocking buffers and antibody dilutions can affect the signal-to-noise ratio (SNR) in a fluorescent Western blot experiment. The SNR is a crucial metric for assessing the quality of a Western blot, with a higher ratio indicating a clearer signal relative to the background. An acceptable SNR is generally considered to be above 3, while an SNR greater than 10 is excellent.[8]

Table 1: Illustrative Comparison of Blocking Buffers on Signal-to-Noise Ratio (SNR)

Blocking BufferSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
5% Non-fat Milk in TBST850015005.7
5% BSA in TBST920012007.7
Commercial Blocking Buffer A1150080014.4
Commercial Blocking Buffer B1080095011.4

Disclaimer: These values are for illustrative purposes and will vary depending on the specific antibodies, target protein, and experimental conditions.

Table 2: Illustrative Effect of Secondary Antibody Dilution on Signal-to-Noise Ratio (SNR)

Secondary Antibody DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
1:5,0001200025004.8
1:10,0001150013008.8
1:15,0001050090011.7
1:20,000800075010.7

Disclaimer: These values are for illustrative purposes. The optimal dilution must be determined empirically for each antibody.

Experimental Protocols

Detailed Protocol for Fluorescent Western Blotting

This protocol provides a general workflow for performing a fluorescent Western blot using a DY-680-labeled secondary antibody.

  • Sample Preparation: Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in a suitable blocking buffer (e.g., a commercial blocking buffer for fluorescent Westerns or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Decant the primary antibody solution. Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the DY-680-conjugated secondary antibody in blocking buffer to its optimal concentration. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this point onwards.

  • Final Washes: Decant the secondary antibody solution. Wash the membrane three to five times for 5-10 minutes each with TBST. A final wash with TBS (without Tween-20) may help to reduce background.

  • Imaging: Allow the membrane to dry completely. Image the blot using a digital imaging system equipped with the appropriate laser or light source and filters for the 700 nm channel (for DY-680).

  • Data Analysis: Quantify the band intensities using appropriate image analysis software. Normalize the signal of the target protein to a loading control.

Visualizations

Experimental Workflow

G cluster_0 Western Blot Workflow A Sample Preparation (Lysis & Quantification) B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to PVDF Membrane) B->C D Blocking (1 hr at RT) C->D E Primary Antibody Incubation (Overnight at 4°C) D->E F Washing (3x with TBST) E->F G Secondary Antibody Incubation (DY-680 Conjugate, 1 hr at RT, in dark) F->G H Final Washes (3x with TBST, in dark) G->H I Imaging (700 nm Channel) H->I J Data Analysis I->J

Caption: A typical workflow for a fluorescent Western blot experiment.

EGFR Signaling Pathway

G cluster_1 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR P mTOR->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

References

Technical Support Center: Optimizing Flow Cytometry Signals with DY-680-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DY-680-NHS ester conjugates in flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in flow cytometry?

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amines on proteins, such as lysine residues on antibodies, to form a stable covalent bond.[][2] DY-680 is a near-infrared fluorophore with an excitation maximum around 690 nm and an emission maximum around 709 nm.[3] This makes it well-suited for the 633 nm or similar red laser lines common on many flow cytometers.[4] Its use in the near-infrared part of the spectrum helps to minimize issues with autofluorescence from cells and tissues, which is typically higher at shorter wavelengths.[5]

Q2: What are the critical first steps before starting an antibody conjugation with this compound?

Before beginning the conjugation process, it is crucial to ensure your antibody is in an appropriate buffer. The antibody solution must be free of amine-containing substances like Tris, glycine, or ammonium ions, as these will compete with the antibody for reaction with the NHS ester.[6][7] It is also important to remove stabilizing proteins such as bovine serum albumin (BSA).[6] Dialysis or the use of a suitable spin column are effective methods for buffer exchange.[] The optimal pH for the labeling reaction is between 8.0 and 8.5.[][2][8]

Q3: How do I determine the optimal dye-to-protein ratio for my DY-680 conjugate?

The optimal dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical parameter that needs to be determined empirically for each antibody. A good starting point for many antibodies is a DOL of 3 to 6.[] Over-labeling can lead to fluorescence quenching and may also cause precipitation of the antibody conjugate.[3] Conversely, under-labeling will result in a dim signal. It is recommended to perform the conjugation reaction at several different molar ratios of dye to antibody to identify the ratio that provides the brightest signal without compromising antibody function.[6]

Troubleshooting Guide

Problem 1: Weak or No Signal

A weak or absent signal is a common issue in flow cytometry experiments. The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution
Low Target Protein Expression Ensure that the cell type you are using expresses the target protein at a detectable level. You may need to use positive control cells or stimulate your cells to induce expression.[9]
Suboptimal Antibody Concentration The concentration of your DY-680 conjugated antibody may be too low. It is essential to titrate the antibody to find the optimal concentration that gives the best signal-to-noise ratio.
Inefficient Antibody Conjugation The conjugation of this compound to your antibody may have been inefficient. Review your conjugation protocol, paying close attention to the buffer composition, pH, and the freshness of the NHS ester solution.[6]
Fluorophore Photobleaching DY-680, like all fluorophores, is susceptible to photobleaching. Protect your conjugated antibody and stained samples from light as much as possible.[5][9]
Incorrect Instrument Settings Ensure that the correct laser and filter set for DY-680 are being used on the flow cytometer. The gain settings for the detector may also be too low and need to be adjusted.[9]
Antibody Storage Issues Improper storage of the antibody conjugate can lead to degradation. Store aliquots at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.[9][10]
Problem 2: High Background or Non-Specific Staining

High background can obscure the specific signal from your target cells. Here are some common causes and how to address them.

Potential Cause Recommended Solution
Excess Antibody Concentration Using too much of the DY-680 conjugated antibody can lead to non-specific binding. Titrate your antibody to determine the lowest concentration that still provides a bright positive signal.[11]
Inadequate Washing Steps Insufficient washing after staining can leave unbound antibody behind, contributing to background noise. Increase the number of wash steps or the volume of wash buffer.[5]
Fc Receptor Binding The Fc portion of your antibody may be binding non-specifically to Fc receptors on certain cell types (e.g., macrophages, B cells). Include an Fc blocking step in your staining protocol before adding your primary antibody.[10]
Dead Cells Dead cells are known to non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis.[5]
Presence of Unconjugated Dye If the purification step after antibody conjugation was not thorough, free DY-680 dye may be present and contribute to non-specific staining. Ensure complete removal of unconjugated dye using methods like gel filtration or dialysis.[]
Problem 3: Compensation Issues

When performing multicolor flow cytometry, spectral overlap from different fluorophores can be a challenge.

Potential Cause Recommended Solution
Spectral Overlap The emission spectrum of DY-680 may overlap with other fluorophores in your panel, a phenomenon known as spillover.[12] This requires compensation to correct for the signal from one fluorophore being detected in another's channel.[13]
Incorrect Compensation Controls Proper compensation requires single-color controls for each fluorophore in your panel.[14] These controls should be as bright as or brighter than the signal you expect in your experimental samples. Use beads or cells for your single-stain controls.
High Spillover While some spillover is expected, excessively high spillover (e.g., over 100%) can make compensation difficult and introduce significant error.[15] If you observe very high spillover from DY-680 into another channel, consider redesigning your panel to use fluorophores with less spectral overlap.
Instrument Settings Drift Compensation settings can be sensitive to changes in instrument settings like PMT voltages. It is recommended to set your compensation for each experiment and not rely on settings from a previous day.[12]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to an IgG antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 2.5 mg/mL in a buffer free of amines (like PBS).[16]

    • Adjust the pH of the antibody solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[16]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[6]

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[6] This solution should be used immediately.[7]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody.[16]

    • While gently stirring, add the dye solution dropwise to the antibody solution.[16]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6][16]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[16]

    • Collect the fractions containing the conjugated antibody. The labeled antibody will typically elute first.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of DY-680 (~690 nm) to determine the protein concentration and the degree of labeling (DOL).

Protocol 2: Flow Cytometry Staining with DY-680 Conjugate

Materials:

  • Single-cell suspension

  • DY-680 conjugated antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fc block (if necessary)

  • Viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Adjust the cell concentration to 1 x 10⁶ cells per sample in flow cytometry staining buffer.

  • Fc Receptor Blocking (if needed):

    • If your cells express Fc receptors, incubate them with an Fc blocking reagent for 10-15 minutes at 4°C.[10]

  • Staining:

    • Add the predetermined optimal amount of the DY-680 conjugated antibody to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Viability Staining (optional):

    • If using a viability dye, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.

  • Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

    • Acquire the samples on the flow cytometer using the appropriate laser and filter settings for DY-680.

Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Flow Cytometry Staining antibody_prep Antibody Preparation (Buffer Exchange, pH Adjustment) reaction Labeling Reaction (Incubate Antibody + Dye) antibody_prep->reaction dye_prep This compound Preparation (Dissolve in DMSO) dye_prep->reaction purification Purification (Remove Free Dye) reaction->purification characterization Characterization (DOL) purification->characterization staining Staining with DY-680 Conjugate characterization->staining Use Conjugated Antibody cell_prep Cell Preparation (Single-Cell Suspension) fc_block Fc Blocking (Optional) cell_prep->fc_block fc_block->staining washing Washing staining->washing acquisition Flow Cytometer Acquisition washing->acquisition

Caption: Experimental workflow from antibody conjugation to flow cytometry analysis.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Flow Cytometry Experiment with DY-680 Conjugate issue Problem Encountered? start->issue weak_signal Weak/No Signal issue->weak_signal Yes high_bg High Background issue->high_bg comp_issue Compensation Issue issue->comp_issue end Successful Experiment issue->end No check_expression Check Target Expression weak_signal->check_expression titrate_ab Titrate Antibody weak_signal->titrate_ab check_conjugation Review Conjugation weak_signal->check_conjugation check_instrument Verify Instrument Settings weak_signal->check_instrument high_bg->titrate_ab add_fc_block Add Fc Block high_bg->add_fc_block use_viability_dye Use Viability Dye high_bg->use_viability_dye optimize_wash Optimize Washing high_bg->optimize_wash run_comp_controls Run Proper Comp Controls comp_issue->run_comp_controls redesign_panel Redesign Panel comp_issue->redesign_panel

Caption: Troubleshooting logic for common flow cytometry issues with DY-680.

References

How to avoid hydrolysis of DY-680-NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to minimize the hydrolysis of DY-680-NHS ester during biomolecule labeling experiments, ensuring efficient and reproducible conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bright, hydrophilic fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This amine-reactive group allows for the covalent attachment of the DY-680 dye to primary amines (-NH2) on biomolecules, such as the lysine residues and the N-terminus of proteins, to form a stable amide bond.[][4] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[] This method is widely used for preparing fluorescently-labeled proteins for various applications, including microscopy, flow cytometry, and western blotting.[1][2]

Q2: What is hydrolysis of this compound and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester of the DY-680 molecule reacts with water.[5] This reaction is a major competitor to the desired labeling reaction with the target amine on the biomolecule.[6][7] The product of hydrolysis is a carboxylic acid form of the DY-680 dye, which is no longer reactive towards primary amines.[5] Consequently, significant hydrolysis reduces the concentration of the active labeling reagent, leading to lower labeling efficiency and inconsistent results.[5]

Q3: What are the critical factors that influence the rate of this compound hydrolysis?

Several factors significantly impact the rate of NHS ester hydrolysis:

  • pH: The rate of hydrolysis dramatically increases with increasing pH.[5][6] While a slightly alkaline pH is required for the amine labeling reaction, a pH that is too high will accelerate the competing hydrolysis reaction.[8][9]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[5]

  • Time: The longer the this compound is exposed to an aqueous environment, the greater the extent of hydrolysis.[5] It is crucial to use the reconstituted NHS ester solution immediately.[10]

  • Buffer Composition: The presence of primary amines in the buffer, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[6][11]

Troubleshooting Guide

Low labeling efficiency is a common issue in NHS ester conjugation reactions and is often attributable to the hydrolysis of the reactive dye. The following guide provides a systematic approach to troubleshooting and optimizing your this compound labeling protocol.

Quantitative Data: NHS Ester Stability

The stability of NHS esters is highly dependent on pH and temperature. The half-life of the NHS ester, which is the time it takes for half of the reactive ester to hydrolyze, is a critical parameter to consider.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes

Data sourced from multiple references.[6][7][12]

This table clearly illustrates the inverse relationship between pH and NHS ester stability; as the pH increases, the half-life of the NHS ester decreases significantly.

Logical Workflow for Troubleshooting Low Labeling Efficiency

If you are experiencing low labeling efficiency, the following workflow can help you identify and resolve the underlying issue.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_reagents Verify Reagent Quality - Fresh this compound? - Anhydrous DMSO/DMF? start->check_reagents check_buffer Check Reaction Buffer - pH within 7.2-8.5? - Amine-free? start->check_buffer check_protocol Review Protocol - Correct molar excess? - Immediate use of dye? start->check_protocol optimize Optimize Conditions - Lower temperature (4°C)? - Increase protein concentration? check_reagents->optimize Reagents OK check_buffer->optimize Buffer OK check_protocol->optimize Protocol OK success Successful Labeling optimize->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Experimental Protocols

Recommended Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

1. Preparation of Protein Solution:

  • Dissolve the protein in an amine-free buffer, such as 100 mM sodium bicarbonate or sodium phosphate buffer, at a pH between 7.2 and 8.5.[][8] A common starting pH is 8.3.[8][9]

  • The optimal protein concentration is typically between 1-10 mg/mL.[8][9] Higher protein concentrations can favor the labeling reaction over hydrolysis.[10]

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer via dialysis or a desalting column.[10]

2. Preparation of this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][9] A stock solution of 10 mg/mL is often used.[13]

  • Crucially, do not prepare aqueous stock solutions of the NHS ester as it will rapidly hydrolyze. [8][10]

3. Labeling Reaction:

  • Add the calculated amount of the this compound solution to the protein solution while gently stirring or vortexing.[9][14] A 5- to 20-fold molar excess of the dye over the protein is a common starting point.[10][15]

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[8][9] Performing the reaction at a lower temperature can help to minimize hydrolysis if it is a significant issue.[16]

4. Purification of the Labeled Protein:

  • After the incubation period, it is essential to remove the unreacted dye and byproducts. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[14][17]

5. Determination of the Degree of Labeling (DOL):

  • The efficiency of the labeling reaction can be quantified by determining the DOL, which is the molar ratio of the dye to the protein. This can be calculated using spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the DY-680 dye (~690 nm).[1][16]

Visualizing the Key Chemical Reactions

The following diagrams illustrate the desired labeling reaction and the competing hydrolysis reaction.

ChemicalReactions cluster_labeling Desired Labeling Reaction cluster_hydrolysis Competing Hydrolysis Reaction DY680_NHS This compound Labeled_Protein DY-680-Protein (Stable Amide Bond) DY680_NHS->Labeled_Protein + Protein_NH2 Protein-NH2 Protein_NH2->Labeled_Protein NHS NHS Labeled_Protein->NHS DY680_NHS_H This compound Hydrolyzed_Dye DY-680-Carboxylic Acid (Inactive) DY680_NHS_H->Hydrolyzed_Dye + H2O H2O H2O->Hydrolyzed_Dye NHS_H NHS Hydrolyzed_Dye->NHS_H

Caption: Chemical reactions of an NHS ester with a primary amine and water.

References

Minimizing non-specific binding of DY-680-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of DY-680-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and how does it work?

A1: DY-680 is a near-infrared (NIR) fluorescent dye. The N-hydroxysuccinimide (NHS) ester is a reactive group that covalently attaches the DY-680 dye to primary amines (-NH₂) on proteins and other biomolecules.[1][2][3] This reaction, known as acylation, forms a stable amide bond and is most efficient at a pH of 8.3-8.5.[2][3]

Q2: What is non-specific binding in the context of this compound conjugates?

A2: Non-specific binding refers to the undesirable adhesion of the DY-680 conjugate to surfaces or molecules other than the intended target. This can be caused by hydrophobic interactions, electrostatic forces, or issues with the conjugate itself, leading to high background signals and inaccurate results.[4][5]

Q3: What are the primary causes of high non-specific binding with DY-680 conjugates?

A3: The main causes include:

  • Hydrolysis of the NHS ester: NHS esters can react with water and hydrolyze, especially at non-optimal pH, creating a non-reactive carboxyl group that can increase non-specific binding.[1][4][5][6][7]

  • Excess labeling (high dye-to-protein ratio): Over-modification of a protein with the hydrophobic DY-680 dye can alter its properties, leading to aggregation and increased non-specific interactions.[4][8]

  • Inadequate blocking: Insufficient blocking of the assay surface (e.g., membrane, microplate wells) leaves sites open for the conjugate to bind non-specifically.[4]

  • Inappropriate buffer composition: The presence of primary amines (e.g., Tris buffer) in reaction or assay buffers can compete with the intended labeling reaction.[2][4][6]

  • Contaminants or aggregates: The presence of unbound dye or aggregates of the labeled protein can lead to high background signals.[4]

  • Physicochemical properties of the dye: The inherent hydrophobicity and charge of the fluorescent dye can influence its propensity for non-specific binding.[9][10]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered with this compound conjugates.

Issue 1: High Background in Negative Controls

High background in negative control wells or lanes indicates that one or more components are binding non-specifically in the absence of the target analyte.

Potential Cause Recommended Solution
Inadequate Blocking Optimize blocking conditions. Test different blocking agents (e.g., commercial blockers designed for fluorescent applications, casein).[11] Avoid BSA as it can be a source of background fluorescence in the near-infrared range.[12] Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Suboptimal Antibody/Conjugate Concentration Titrate the primary and secondary antibody (if applicable) or the DY-680 conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[13][14][15] High concentrations can lead to increased non-specific binding.[13][14]
Ineffective Washing Increase the number of wash cycles (e.g., from 3 to 5).[16] Increase the duration of each wash. Consider adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions.
Presence of Unbound Dye or Aggregates Ensure the DY-680 conjugate is properly purified after the labeling reaction to remove any free, unreacted dye.[2][17] Centrifuge the conjugate solution at high speed before use to pellet any aggregates.
Autofluorescence Check for autofluorescence in your sample by examining an unstained control.[14][18][19] If present, consider using a commercial autofluorescence quenching solution.[14] Near-infrared dyes like DY-680 are generally chosen to minimize issues with autofluorescence which is more common at shorter wavelengths.[20][21][22][23]
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be due to either weak specific signal, high background, or both.

Potential Cause Recommended Solution
Inefficient Labeling Verify the pH of the conjugation reaction buffer is between 8.3 and 8.5.[2][3] Use a fresh, high-quality this compound, as it is moisture-sensitive and can hydrolyze over time.[24] Ensure the buffer used for conjugation does not contain primary amines (e.g., Tris).[6][24]
Suboptimal Dye-to-Protein Ratio Empirically determine the optimal molar excess of the NHS ester for your protein. A common starting point is a 5- to 20-fold molar excess.[4][5]
High Background Refer to the troubleshooting guide for "High Background in Negative Controls".
Low Target Abundance If the target is known to have low expression, consider using a signal amplification strategy.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general workflow for conjugating this compound to a protein.

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[2][24]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[24]

    • The optimal protein concentration is typically 1-10 mg/mL.[2]

  • Prepare the this compound Solution:

    • This compound is moisture-sensitive.[24] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.[2] Prepare this solution immediately before use to minimize hydrolysis.[5]

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.[4][5] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purify the Conjugate:

    • Remove excess, non-reacted dye and reaction by-products using a desalting column (size-exclusion chromatography) or dialysis.[2][5]

Protocol 2: Western Blotting with DY-680 Conjugates
  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE according to standard protocols.

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or pure nitrocellulose membrane.[25][26]

  • Blocking:

    • Block the membrane with a suitable blocking buffer for 1-2 hours at room temperature. Commercial blocking buffers formulated for fluorescent western blotting are recommended.[21][25][27]

    • Alternatively, use a 5% solution of non-fat dry milk or casein in TBS or PBS. Avoid BSA as it may contribute to background fluorescence.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane 3-5 times for 5-10 minutes each with wash buffer (e.g., TBS-T or PBS-T).

  • Secondary Antibody (DY-680 Conjugate) Incubation: Incubate the membrane with the DY-680 conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washing: Repeat the washing step as described in step 5.

  • Imaging: Image the membrane on a fluorescence imaging system with appropriate excitation and emission filters for DY-680 (typically around 680 nm excitation and 700 nm emission).

Visualizations

G cluster_0 Conjugation cluster_1 Competing Reaction Protein-NH2 Protein-NH2 Conjugated_Protein DY-680-Protein (Stable Amide Bond) Protein-NH2->Conjugated_Protein Acylation (pH 8.3-8.5) DY-680-NHS DY-680-NHS DY-680-NHS->Conjugated_Protein H2O H2O Hydrolyzed_Dye Hydrolyzed DY-680 (Non-reactive) H2O->Hydrolyzed_Dye DY-680-NHS_2 DY-680-NHS DY-680-NHS_2->Hydrolyzed_Dye Hydrolysis

Caption: this compound conjugation and competing hydrolysis reaction.

G Start High Non-Specific Binding Observed Check_Blocking Is blocking optimized? Start->Check_Blocking Optimize_Blocking Optimize blocking buffer (e.g., commercial NIR blocker) and incubation time. Check_Blocking->Optimize_Blocking No Check_Concentration Are antibody/conjugate concentrations optimized? Check_Blocking->Check_Concentration Yes Optimize_Blocking->Check_Concentration Titrate_Reagents Perform titration to find optimal concentration. Check_Concentration->Titrate_Reagents No Check_Washing Is washing sufficient? Check_Concentration->Check_Washing Yes Titrate_Reagents->Check_Washing Improve_Washing Increase number and duration of washes. Add detergent. Check_Washing->Improve_Washing No Check_Purification Is the conjugate pure? Check_Washing->Check_Purification Yes Improve_Washing->Check_Purification Purify_Conjugate Re-purify conjugate to remove free dye and aggregates. Check_Purification->Purify_Conjugate No End Problem Resolved Check_Purification->End Yes Purify_Conjugate->End

Caption: Troubleshooting decision tree for high non-specific binding.

G Start Prepare Protein (Amine-free buffer, pH 8.3) Prepare_Dye Dissolve DY-680-NHS in anhydrous DMSO/DMF Start->Prepare_Dye React Combine Protein and Dye (5-20x molar excess of dye) Prepare_Dye->React Incubate Incubate 1-2h at RT or overnight at 4°C React->Incubate Purify Purification Incubate->Purify SEC Size-Exclusion Chromatography Purify->SEC Method 1 Dialysis Dialysis Purify->Dialysis Method 2 End Purified DY-680 Conjugate SEC->End Dialysis->End

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: Optimizing the Stability of DY-680-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of proteins labeled with DY-680-NHS ester. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling and storage process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for labeling proteins with NHS esters is between 8.3 and 8.5.[1][2] This pH range offers a good compromise between the reactivity of the primary amines on the protein and the hydrolytic stability of the NHS ester. At a lower pH, the primary amines (the N-terminus and the ε-amino group of lysine residues) are protonated and thus less nucleophilic, leading to a decreased reaction rate.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active dye available to react with the protein.[3][4]

Q2: What are the common causes of low labeling efficiency?

Low labeling efficiency with this compound can stem from several factors:

  • Suboptimal pH: The reaction buffer should be within the optimal pH range of 8.3-8.5.[1][2]

  • Hydrolysis of the NHS ester: this compound is sensitive to moisture and can hydrolyze in aqueous solutions. It is crucial to use anhydrous DMSO or DMF to prepare the dye stock solution and to use it immediately after preparation.[5][6]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.[7]

  • Insufficient molar excess of the dye: Increasing the molar ratio of dye to protein can improve labeling efficiency. A molar excess of 8 is often a good starting point for mono-labeling.[1]

  • Low protein concentration: A higher protein concentration (ideally >1 mg/mL) can favor the labeling reaction over hydrolysis.[8]

Q3: My protein precipitates after labeling with this compound. What can I do?

Protein precipitation after labeling is a common issue, particularly with hydrophobic dyes like cyanines. Here are some troubleshooting steps:

  • Reduce the degree of labeling (DOL): A high number of hydrophobic dye molecules on the protein surface can lead to aggregation and precipitation.[9] Try reducing the molar excess of the this compound in the labeling reaction.

  • Use a more hydrophilic dye: If possible, consider using a sulfonated version of the dye, as they have better water solubility and are less likely to cause protein precipitation.[10]

  • Optimize the purification method: Instead of dialysis, which can sometimes promote precipitation of labeled proteins, consider using gel filtration for purification.[10]

  • Modify storage buffer: Adding stabilizing agents like glycerol (at 5-50%) or bovine serum albumin (BSA) (at 5-10 mg/mL) to the storage buffer can help prevent aggregation and precipitation.[4][11]

Q4: How should I store my this compound labeled protein for long-term stability?

For long-term storage, it is recommended to store the labeled protein at -20°C or -80°C.[6] To prevent degradation from repeated freeze-thaw cycles, the protein solution should be aliquoted into smaller, single-use volumes.[6] Adding a cryoprotectant like glycerol to a final concentration of 50% can also enhance stability during freezing.[11] The storage buffer should be free of nucleophiles and kept at a slightly acidic to neutral pH. It is also crucial to protect the labeled protein from light to prevent photobleaching.[7][8]

Troubleshooting Guides

Problem: Low Fluorescence Signal
Potential Cause Troubleshooting Step
Low Degree of Labeling (DOL) 1. Increase the molar excess of this compound in the labeling reaction. 2. Ensure the reaction pH is optimal (8.3-8.5). 3. Verify the quality of the this compound; use a fresh vial if necessary.
Photobleaching 1. Minimize exposure of the labeled protein to light during all experimental steps. 2. Use an anti-fade mounting medium for microscopy applications.
Quenching of Fluorescence 1. Ensure complete removal of unreacted dye after the labeling reaction. 2. Avoid high degrees of labeling which can lead to self-quenching.
Protein Degradation 1. Store the labeled protein under recommended conditions (-20°C or -80°C in aliquots). 2. Add protease inhibitors to the protein solution if degradation is suspected.
Problem: Inconsistent Labeling Results
Potential Cause Troubleshooting Step
Inaccurate Protein Concentration 1. Accurately determine the protein concentration before calculating the required amount of dye.
Variability in this compound Activity 1. Store the this compound desiccated at -20°C. 2. Allow the vial to warm to room temperature before opening to prevent moisture condensation. 3. Prepare the dye stock solution fresh for each labeling reaction.
Buffer Contamination 1. Ensure the labeling buffer is free from primary amines (e.g., Tris, glycine). 2. Use high-purity, amine-free solvents (DMSO or DMF) to dissolve the NHS ester.

Quantitative Data

Table 1: Half-life of NHS Esters at Different pH Values

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table provides the approximate half-life of NHS esters at different pH values, highlighting the importance of performing the labeling reaction promptly after adding the dye to the aqueous buffer.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[4]
8.025~30 minutes
8.525~15 minutes
8.6410 minutes[4]
9.025< 10 minutes

Note: These values are for general NHS esters and can vary for this compound.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[5]

    • Ensure the buffer is free of any primary amines.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar excess.

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Quench the Reaction:

    • (Optional) Add the quenching solution to stop the reaction by reacting with any unreacted NHS ester.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of DY-680 (~680 nm, Amax).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye), and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = Amax / (εdye × Protein Concentration (M))

    • Where εdye is the molar extinction coefficient of DY-680 at its Amax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) labeling Incubate Protein and Dye (1 hr, Room Temp, Dark) protein_prep->labeling dye_prep Prepare this compound Stock Solution (Anhydrous DMSO) dye_prep->labeling purify Purify Labeled Protein (Gel Filtration) labeling->purify analyze Determine Degree of Labeling (DOL) purify->analyze store Store Labeled Protein (-20°C or -80°C, Aliquoted, Protected from Light) analyze->store

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH 8.3-8.5? start->check_ph Yes check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_dye Fresh dye stock? check_buffer->check_dye Yes change_buffer Buffer Exchange check_buffer->change_buffer No increase_ratio Increase Dye:Protein Ratio check_dye->increase_ratio Yes prepare_fresh Prepare Fresh Dye check_dye->prepare_fresh No success Improved Efficiency increase_ratio->success adjust_ph->start change_buffer->start prepare_fresh->start

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Addressing Photostability Issues with DY-680-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered when using DY-680-NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an amine-reactive, hydrophilic fluorescent dye belonging to the cyanine dye family.[1] It is spectrally similar to Cy5.5 and Alexa Fluor 680.[2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins and other biomolecules.[1] Common applications include western blotting, fluorescence microscopy, flow cytometry, and cell-based assays.[1]

Q2: What causes the photobleaching of DY-680?

Like other cyanine dyes, DY-680 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. The primary mechanism involves the transition of the dye molecule to a long-lived triplet state.[4] From this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it non-fluorescent.[4]

Q3: How does the photostability of DY-680 compare to other similar dyes?

While direct quantitative comparisons under identical conditions are limited in published literature, studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their cyanine dye counterparts.[2][5] DY-680 is considered to be in the Cy5.5-like group of dyes.[2] In a comparative study, Alexa Fluor 647 was found to be considerably more photostable than Cy5, retaining about 80% of its initial fluorescence compared to 55% for Cy5 under the same illumination conditions.[2] It is expected that a similar trend in photostability exists between Alexa Fluor 680 and DY-680.

Q4: Can the degree of labeling (DOL) affect the photostability and brightness of my DY-680 conjugate?

Yes, the degree of labeling can significantly impact the performance of your conjugate. Over-labeling can lead to fluorescence quenching, where the close proximity of dye molecules causes them to interact and dissipate energy as heat rather than light.[6] This self-quenching reduces the overall brightness of the conjugate.[5] Furthermore, high degrees of labeling can sometimes lead to protein aggregation and precipitation.[] For IgG antibodies, an optimal DOL is typically between 3 and 7.[8]

Q5: What are antifade reagents and should I use them with DY-680?

Antifade reagents are chemical cocktails added to mounting media to reduce photobleaching. They work by scavenging reactive oxygen species or quenching the triplet state of the fluorophore.[9] It is highly recommended to use a commercial antifade mounting medium when imaging DY-680-labeled samples to enhance their photostability.[10] However, be aware that some antifade reagents, like p-phenylenediamine (PPD), can be incompatible with certain cyanine dyes.[11]

Troubleshooting Guides

Issue 1: Rapid Photobleaching and Low Signal Intensity

Symptoms:

  • Fluorescence signal fades quickly during image acquisition.

  • Initial signal is weak, even with a high degree of labeling.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.Minimizing the photon flux reduces the rate of transition to the triplet state and subsequent photobleaching.
Prolonged Exposure Time Use the shortest possible exposure time for image acquisition.Less time under illumination translates to less opportunity for photobleaching to occur.
Absence of Antifade Reagent Use a commercially available antifade mounting medium suitable for cyanine dyes.Antifade reagents actively combat the chemical pathways that lead to photobleaching.[9]
Dye Aggregation Optimize the labeling protocol to achieve a lower degree of labeling (DOL). Purify the conjugate thoroughly to remove any unbound dye aggregates.Aggregated dyes are prone to self-quenching, which reduces the fluorescence quantum yield and can also affect photostability.[3][5]
Suboptimal Imaging Buffer Ensure the pH of your imaging buffer is within the optimal range for the dye (typically pH 7.0-8.0). Avoid buffers with components that can quench fluorescence.The fluorescence of many dyes is pH-sensitive, and certain buffer components can interact with the dye and reduce its fluorescence output.[12]
Issue 2: Protein Aggregation and Precipitation after Labeling

Symptoms:

  • Visible precipitate forms in the protein solution after the conjugation reaction.

  • Loss of protein during the purification step.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Over-labeling Reduce the molar ratio of this compound to protein in the conjugation reaction.High degrees of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[]
Hydrophobicity of the Dye Perform the labeling reaction at 4°C for a longer duration instead of at room temperature.Lower temperatures can slow down the aggregation process.
Incorrect Buffer Conditions Ensure the pH of the conjugation buffer is between 7.2 and 8.5.[11] Avoid buffers containing primary amines (e.g., Tris, glycine).[13]The NHS ester reaction is pH-dependent, and amine-containing buffers will compete with the protein for the dye.[11][13]
High Protein Concentration If aggregation persists, try labeling at a lower protein concentration.While higher protein concentrations are generally recommended for efficient labeling, very high concentrations can sometimes promote aggregation.
Presence of Organic Solvent Minimize the amount of organic solvent (e.g., DMSO or DMF) used to dissolve the this compound.High concentrations of organic solvents can denature proteins.[]

Quantitative Data Summary

Table 1: Spectral Properties of DY-680 and Spectrally Similar Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Reference
DY-680690709~140,000[1]
Alexa Fluor 680679702~184,000[8]
Cy5.5675694~250,000[2]

Table 2: Qualitative and Semi-Quantitative Photostability Comparison

Dye FamilyRelative PhotostabilitySupporting Evidence
Alexa Fluor Dyes HighConsistently reported to be significantly more photostable than spectrally similar cyanine dyes.[2][3][5] For example, Alexa Fluor 647 retains ~80% of its fluorescence under conditions where Cy5 retains only ~55%.[2]
DY Dyes (Cyanine) ModerateGenerally less photostable than Alexa Fluor dyes.[2][5]
Cy Dyes (Cyanine) Moderate to LowProne to photobleaching, especially in the absence of antifade reagents.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Labeling Antibodies with this compound
  • Protein Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[11][13]

    • The recommended protein concentration is 2-10 mg/mL.[11]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14] For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[4]

  • Quenching the Reaction (Optional):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts using a desalting column or dialysis.[14]

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~690 nm (the absorbance maximum of DY-680).[6]

Protocol 2: Assessing the Photostability of a DY-680 Labeled Antibody
  • Sample Preparation:

    • Prepare a solution of the DY-680 labeled antibody at a known concentration in a suitable imaging buffer (e.g., PBS).

    • Mount the sample on a microscope slide using an antifade mounting medium. Prepare a control sample with a standard mounting medium without antifade reagent.

  • Image Acquisition Setup:

    • Use a fluorescence microscope equipped with a suitable laser line for exciting DY-680 (e.g., 640 nm or 670 nm laser).

    • Set the imaging parameters (laser power, exposure time, camera gain) to obtain a good initial signal without saturating the detector.

  • Photobleaching Experiment:

    • Select a region of interest and acquire a time-lapse series of images with continuous illumination.

    • Record images at regular intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve is a measure of the photostability. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation (Light) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Dye (Non-fluorescent) S1->Bleached Direct Photolysis (minor pathway) T1->S0 Phosphorescence (Slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the main pathways of cyanine dye photobleaching.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein (Amine-free buffer, pH 8.3) Mixing 3. Mix Protein and Dye (10-20x molar excess of dye) Protein_Prep->Mixing Dye_Prep 2. Prepare DY-680-NHS (Anhydrous DMSO/DMF) Dye_Prep->Mixing Incubation 4. Incubate (1 hr, RT, dark) Mixing->Incubation Purification 5. Purify Conjugate (Desalting column) Incubation->Purification Analysis 6. Characterize (Determine DOL) Purification->Analysis

Caption: Experimental workflow for conjugating this compound to a protein.

Troubleshooting_Workflow rect_node rect_node Start Problem with DY-680 Experiment Low_Signal Low Fluorescence Signal? Start->Low_Signal High_Background High Background? Low_Signal->High_Background No Check_DOL Check DOL Low_Signal->Check_DOL Yes Aggregation Protein Aggregation? High_Background->Aggregation No Check_Purification Check Purification High_Background->Check_Purification Yes Check_Labeling_Conditions Check Labeling Conditions (pH, temp) Aggregation->Check_Labeling_Conditions Yes Optimize_Labeling Optimize Labeling Ratio Check_DOL->Optimize_Labeling Too Low/High Check_Quenching Check for Quenching Check_DOL->Check_Quenching Optimal Repurify Repurify Conjugate Check_Purification->Repurify Incomplete Check_Blocking Optimize Blocking Check_Purification->Check_Blocking Complete Adjust_Conditions Adjust pH/Temp Check_Labeling_Conditions->Adjust_Conditions Suboptimal Reduce_DOL Reduce DOL Check_Labeling_Conditions->Reduce_DOL Optimal

Caption: A logical workflow for troubleshooting common issues with DY-680 experiments.

References

Technical Support Center: Removal of Unconjugated DY-680-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with effective methods and troubleshooting advice for removing unconjugated DY-680-NHS ester after a labeling reaction. Accurate removal of free dye is critical for obtaining reliable experimental results and precise dye-to-protein ratios.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is unconjugated this compound and why is its removal critical?

A1: this compound is a reactive fluorescent dye used to label proteins and other molecules containing primary amine groups.[3] During the conjugation reaction, not all dye molecules will covalently bind to the target protein, leaving "unconjugated" or "free" dye in the solution.[4] Removing this excess dye is essential because its presence can lead to high background noise in fluorescence-based assays, inaccurate quantification of labeling efficiency (dye-to-protein ratio), and potentially misleading experimental results.[2][5]

Q2: What are the primary methods for removing unconjugated this compound?

A2: The most common and effective methods separate the small, unconjugated dye molecules from the much larger, labeled protein conjugate based on differences in size and physical properties. These methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A widely used technique that separates molecules based on their size as they pass through a column packed with a porous resin.[6][7][8] Larger labeled proteins elute first, while smaller free dye molecules are trapped in the pores and elute later.[9] This can be performed using gravity-based columns or more rapid spin columns.[3][10]

  • Dialysis: This method involves placing the sample in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular-weight cutoff (MWCO).[4] The labeled protein is retained inside, while the small, unconjugated dye molecules diffuse out into a larger volume of buffer.[11]

  • Dye Removal Columns: These are commercially available spin columns containing specialized resins designed for the rapid and efficient removal of non-conjugated fluorescent dyes with high protein recovery.[1][2][5]

  • Trichloroacetic Acid (TCA)/Acetone Precipitation: This method denatures and precipitates the protein, leaving the small dye molecules in the supernatant.[12] The protein pellet is then washed to remove residual dye. This technique is effective but should not be used if the protein needs to remain in its native, functional state.[12]

Q3: How do I choose the most suitable removal method for my experiment?

A3: The choice of method depends on factors such as your sample volume, protein concentration, the required purity, the urgency of the experiment, and whether the native protein structure must be maintained. The flowchart below provides a logical guide for selecting the appropriate method.

start Start: Labeled Protein Mixture (with free this compound) q1 Is maintaining protein activity/native state critical? start->q1 q2 Need fast processing? (< 15 mins) q1->q2 Yes method_tca TCA/Acetone Precipitation q1->method_tca No q3 Is the highest possible purity required? q2->q3 No method_sec Size Exclusion Chromatography (Spin or Gravity Column) q2->method_sec Yes q3->method_sec No method_dialysis Dialysis q3->method_dialysis Yes end_native Purified, Active Conjugate method_sec->end_native method_dialysis->end_native end_denatured Purified, Denatured Conjugate method_tca->end_denatured prep 1. Prepare Column (Invert to mix resin, snap off bottom closure) spin1 2. Place in Collection Tube & Centrifuge (1,000 x g, 30s) to remove storage buffer prep->spin1 load 3. Load Sample (Apply labeling reaction mixture to top of resin) spin1->load spin2 4. Place in New Tube & Centrifuge (1,000 x g, 30s) to collect purified sample load->spin2 collect 5. Collect Purified Conjugate (Free of unconjugated dye) spin2->collect

References

Validation & Comparative

A Head-to-Head Comparison: DY-680-NHS Ester vs. Alexa Fluor 680 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal near-infrared (NIR) fluorescent dye for protein labeling, the choice between DY-680-NHS ester and Alexa Fluor 680 is a critical decision. Both are amine-reactive dyes widely used for conjugating to proteins for applications such as western blotting, microscopy, flow cytometry, and in vivo imaging. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed choice.

Chemical and Spectroscopic Properties

Both this compound and Alexa Fluor 680 NHS ester are succinimidyl esters that react with primary amines on proteins to form stable covalent bonds.[1] They share similar excitation and emission spectra in the near-infrared range, making them suitable for applications requiring deep tissue penetration and minimal autofluorescence.

PropertyDY-680Alexa Fluor 680
Excitation Maximum (nm)690[2][3]679[4]
Emission Maximum (nm)709[2][3]702[4]
Reactive GroupN-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines[2]Primary amines[4]

Performance Comparison: Experimental Data

A key study by Berlier et al. (2003) provides a quantitative comparison of long-wavelength fluorescent dyes, including DY-680 and Alexa Fluor 680, when conjugated to proteins. The following tables summarize the pertinent findings from this and other sources.

Spectroscopic Properties of Unconjugated Dyes
DyeExtinction Coefficient (cm⁻¹M⁻¹)Stokes Shift (nm)
DY-680LowHigh
Alexa Fluor 680HighLow

Note: A higher extinction coefficient indicates a greater ability to absorb light, while the Stokes shift is the difference between the maximum excitation and emission wavelengths.

Performance of Dye-Protein Conjugates

A significant observation is the tendency of some cyanine dyes to form non-fluorescent aggregates upon conjugation to proteins, leading to fluorescence quenching, especially at higher degrees of labeling (DOL).[5]

FeatureDY-680 ConjugatesAlexa Fluor 680 Conjugates
Fluorescence Quenching More susceptible to self-quenching at higher DOLs.[6]Exhibits significantly less self-quenching, leading to brighter conjugates.[5][6]
Photostability Data not as readily available, but generally cyanine dyes can be less photostable.Significantly more resistant to photobleaching compared to spectrally similar dyes.[5][6]
Brightness Can be less fluorescent, particularly at high DOLs.[6]Protein conjugates are significantly more fluorescent.[6]
pH Sensitivity Information not specified.Highly fluorescent over a wide pH range (pH 4 to 10).[7][8]
Water Solubility Hydrophilic.[2]Water soluble.[7][8]

Experimental Protocols

The following is a generalized protocol for labeling proteins with either this compound or Alexa Fluor 680 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein and application.

Protein Preparation
  • Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, at a pH of 8.3-8.5.[1][9] A recommended protein concentration is 2-10 mg/mL to ensure efficient labeling.[10]

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS.[11]

Dye Preparation
  • Allow the vial of the NHS ester dye to warm to room temperature before opening.

  • Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[12]

Labeling Reaction
  • Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.[4]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1][12]

Purification of the Conjugate
  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[12][13]

  • Elute with a suitable buffer, such as PBS.

Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of the dye (e.g., ~680 nm).

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Key Workflows and Diagrams

Protein Labeling Workflow

The general workflow for labeling a protein with an NHS ester dye involves preparing the protein and dye, reacting them under appropriate conditions, and purifying the resulting conjugate.

ProteinLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Prepare Protein (Amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye Protein->Mix Dye Prepare Dye (Dissolve in DMSO/DMF) Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purify Conjugate (Gel Filtration/Dialysis) Incubate->Purify Analyze Analyze (Determine DOL) Purify->Analyze

Caption: General workflow for protein labeling with NHS ester dyes.

Amine-Reactive Labeling Chemistry

The fundamental reaction involves the NHS ester reacting with a primary amine on the protein to form a stable amide bond.

AmineReaction Dye Dye-NHS Ester Conjugate Dye-Protein Conjugate (Stable Amide Bond) Dye->Conjugate + Protein Protein-NH₂ (Primary Amine) Protein->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS releases

Caption: Reaction of an NHS ester dye with a primary amine on a protein.

Conclusion

Both this compound and Alexa Fluor 680 are effective near-infrared dyes for protein labeling. However, the experimental evidence suggests that Alexa Fluor 680 offers significant advantages in terms of brightness and photostability, particularly at higher degrees of labeling, due to its reduced tendency for self-quenching.[5][6] For applications requiring high sensitivity and robust performance, Alexa Fluor 680 may be the superior choice. Conversely, DY-680 remains a viable and often more cost-effective option for various applications. The final selection should be guided by the specific experimental requirements and budget constraints.

References

A Head-to-Head Comparison: DY-680-NHS Ester vs. Cy5.5 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent probes, this guide offers a comprehensive comparative analysis of two prominent amine-reactive dyes: DY-680-NHS ester and Cy5.5. This document provides a detailed examination of their performance characteristics, supported by key photophysical data and standardized experimental protocols to aid in making an informed decision for your specific research needs.

In the realm of fluorescence imaging and analysis, particularly for in vivo studies, the choice of a bright, stable, and specific fluorescent label is paramount. Both DY-680 and Cy5.5 are widely utilized cyanine-based dyes that emit in the near-infrared spectrum, a region favored for its low tissue autofluorescence and deep tissue penetration. Their N-hydroxysuccinimidyl (NHS) ester functionalization allows for straightforward covalent labeling of primary amines on proteins, antibodies, and other biomolecules. This guide delves into a side-by-side comparison of their key performance metrics.

Quantitative Performance Analysis

To facilitate a clear comparison, the key photophysical and performance characteristics of this compound and Cy5.5 are summarized below. These values are compiled from various sources and can be influenced by the solvent and conjugation partner.

PropertyThis compoundCy5.5Key Considerations
Excitation Maximum (λex) ~690 nm[1]~675-678 nm[2][3]Both are well-suited for excitation with common red lasers (e.g., 633 nm, 640 nm, 670 nm).
Emission Maximum (λem) ~709 nm[1]~694-710 nm[2][4]The emission profiles are very similar, making them compatible with the same filter sets.
Molar Extinction Coefficient (ε) ~140,000 M⁻¹cm⁻¹[5]~190,000 - 250,000 M⁻¹cm⁻¹[2]A higher molar extinction coefficient indicates a greater ability to absorb light, which can contribute to brighter fluorescence.
Quantum Yield (Φ) Not consistently reported; spectrally similar dyes like Alexa Fluor 680 have a quantum yield of ~0.36 in PBS.[6]~0.2 - 0.28[7][8][9]Quantum yield is a measure of the efficiency of fluorescence emission. Higher values generally indicate a brighter dye.
Photostability Generally considered to have good photostability. Dyes in this spectral class, like Alexa Fluor 680, have shown higher photostability than Cy5.[10][]Moderate photostability; can be susceptible to photobleaching under intense or prolonged illumination.For applications requiring long exposure times, such as time-lapse microscopy, photostability is a critical factor.
Solubility Soluble in organic solvents like DMSO and DMF.[5]Available in both standard (soluble in organic solvents) and sulfonated (water-soluble) forms.Water-soluble forms can be advantageous for labeling sensitive proteins that may be denatured by organic solvents.
pH Sensitivity Generally stable over a broad pH range.Conjugates are reported to be pH insensitive from pH 4 to 10.[2]Both dyes are suitable for use in typical biological buffers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to serve as a starting point for your own comparative studies.

Protocol 1: Antibody Labeling with this compound or Cy5.5

This protocol describes a general procedure for conjugating an antibody with either this compound or Cy5.5.

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or Cy5.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-5 mg/mL in the Labeling Buffer.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing the antibody solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to antibody typically ranges from 5:1 to 15:1 and should be optimized for each specific antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

Protocol 2: Comparative Immunofluorescence Staining

This protocol outlines a method for comparing the performance of DY-680 and Cy5.5 labeled secondary antibodies in immunofluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • Primary antibody specific to the target antigen

  • DY-680-labeled secondary antibody

  • Cy5.5-labeled secondary antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with Fixation Buffer for 15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate separate coverslips with either the DY-680-labeled or Cy5.5-labeled secondary antibody (at the same concentration) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an antifade mounting medium.

  • Image Acquisition: Acquire images using a fluorescence microscope equipped with appropriate filter sets for each dye. Use identical acquisition settings (e.g., exposure time, laser power) for both sets of samples to allow for a direct comparison of signal intensity and photostability.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key workflows.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Solution Antibody->Mix Dye DY-680 or Cy5.5 NHS Ester Solvent Anhydrous DMSO or DMF Dye->Solvent Solvent->Mix Incubate Incubate 1-2h (Room Temp, Dark) Mix->Incubate Column Gel Filtration Column Incubate->Column LabeledAb Purified Labeled Antibody Column->LabeledAb DOL Determine Degree of Labeling (DOL) LabeledAb->DOL

A flowchart of the antibody labeling protocol.

ImmunofluorescenceWorkflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (3x) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (DY-680 or Cy5.5 conjugate) Wash1->SecondaryAb Wash2 Wash (3x) SecondaryAb->Wash2 Mount Mount with Antifade Medium Wash2->Mount Image Fluorescence Microscopy Mount->Image

The workflow for immunofluorescence staining.

Concluding Remarks

Both this compound and Cy5.5 are powerful tools for near-infrared fluorescence applications. The choice between them will ultimately depend on the specific requirements of the experiment.

  • Cy5.5 is a well-established dye with a higher reported molar extinction coefficient, which may translate to brighter initial signals. The availability of a water-soluble form is also a significant advantage for certain applications.

  • DY-680 , and spectrally similar dyes, are often cited for their improved photostability, making them a potentially better choice for imaging modalities that require prolonged or intense light exposure.

For critical applications, it is highly recommended that researchers perform a side-by-side comparison using their specific experimental setup to determine which dye provides the optimal balance of brightness, stability, and signal-to-noise for their research goals. This guide provides the foundational information and protocols to embark on such a comparative analysis.

References

Navigating the Near-Infrared: A Guide to DY-680-NHS Ester Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging the power of near-infrared (NIR) fluorescence in applications ranging from western blotting and fluorescence microscopy to in vivo imaging, the selection of a suitable fluorescent dye is paramount. DY-680-NHS ester has been a common choice for labeling proteins and other biomolecules. However, a diverse landscape of alternative amine-reactive dyes offers a spectrum of optical properties and performance characteristics. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid in making an informed decision for your specific research needs.

Performance Metrics: A Side-by-Side Comparison

The efficacy of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the quantitative data for this compound and its alternatives. It is important to note that these values are based on information from various manufacturers and publications and may have been determined under different conditions.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
DY-680 690[1]709[1][2]140,000[3][4]N/AHydrophilic, suitable for high dye-to-protein ratios.[1][2]
Alexa Fluor 680 679[5]702[6][5]183,000 - 184,000[6]0.36[7]Bright and photostable, pH-insensitive.[8]
IRDye 680RD 680[9][10][11]694[9][10][11]N/AN/ARecommended for most applications, low background.[12]
Cyanine5.5 (Cy5.5) 675[13]694[13]190,000[13]N/ABright and photostable, water-soluble.[13][14]
DyLight 680 682[3][4]715[3][4]140,000[3][4]N/AHigh fluorescence intensity and photostability.
CF®680 681[15][16]698[15][16]210,000[15][16]N/AHighly water-soluble, bright fluorescence.[15]
CF®680R 680[17][18]701[17][18]140,000[17][18]N/ARhodamine-based, exceptionally photostable.[15]
APDye 680 678701185,000N/ABright and photostable, spectrally identical to Alexa Fluor® 680.
AZDye 680 678701185,000N/ABright and photostable, spectrally and structurally identical to Alexa Fluor® 680.[8]

Experimental Protocols

Detailed and optimized protocols are crucial for successful labeling and downstream applications. Below are representative protocols for protein labeling, fluorescent western blotting, and immunofluorescence microscopy.

Protein Labeling with NHS Ester Dyes

This protocol provides a general workflow for conjugating an amine-reactive fluorescent dye to a protein, such as an antibody.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prot_prep Prepare Protein Solution (2 mg/mL in amine-free buffer, pH 8.5) mix Add Dye to Protein Solution prot_prep->mix dye_prep Reconstitute Dye-NHS Ester (in anhydrous DMSO or DMF) dye_prep->mix incubate Incubate for 1 hour (at room temperature, protected from light) mix->incubate purify Purify Conjugate (e.g., size exclusion chromatography) incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze store Store Conjugate (at 4°C, protected from light) analyze->store

Figure 1. General workflow for labeling proteins with NHS ester dyes.

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2 mg/mL.[5] Buffers containing primary amines, such as Tris, are not compatible with NHS-ester labeling chemistry.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized for each specific protein and dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by size exclusion chromatography, dialysis, or other suitable methods.

  • Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

  • Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) and a preservative like sodium azide.

Fluorescent Western Blotting

This protocol outlines the key steps for detecting proteins on a western blot using a fluorescently labeled secondary antibody.

G cluster_blotting Western Blotting cluster_blocking_incubation Blocking & Incubation cluster_detection Detection sds_page SDS-PAGE transfer Protein Transfer to Membrane (Nitrocellulose or low-fluorescence PVDF) sds_page->transfer block Block Membrane (1 hour at room temperature) transfer->block primary_ab Incubate with Primary Antibody (1-4 hours at RT or overnight at 4°C) block->primary_ab wash1 Wash Membrane (5 x 10 min) primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody (1 hour at RT, protected from light) wash1->secondary_ab wash2 Wash Membrane (5 x 10 min) secondary_ab->wash2 scan Scan Membrane (on a fluorescent imaging system) wash2->scan

Figure 2. Workflow for fluorescent western blotting.

Methodology:

  • SDS-PAGE and Protein Transfer: Separate protein samples by SDS-PAGE and transfer them to a low-fluorescence nitrocellulose or PVDF membrane.[2]

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Intercept® Blocking Buffer) to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer containing 0.2% Tween® 20, for 1-4 hours at room temperature or overnight at 4°C.[1][2]

  • Washing: Wash the membrane five times for 10 minutes each with Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[2]

  • Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[1]

  • Final Washes: Wash the membrane as described in step 4.

  • Imaging: Scan the dry or wet membrane using a digital imaging system equipped with the appropriate laser and emission filter for the chosen near-infrared dye.

Immunofluorescence Microscopy

This protocol describes the staining of cells for visualization by fluorescence microscopy.

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_mounting_imaging Mounting & Imaging culture Culture Cells on Coverslips fix Fix Cells (e.g., 4% paraformaldehyde) culture->fix permeabilize Permeabilize Cells (e.g., 0.2% Triton X-100) fix->permeabilize block Block with Serum permeabilize->block primary_ab Incubate with Primary Antibody (1 hour at room temperature) block->primary_ab wash1 Wash with PBS (3 x 5 min) primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody (1 hour at RT, in the dark) wash1->secondary_ab wash2 Wash with PBS (3 x 5 min) secondary_ab->wash2 mount Mount Coverslip with Antifade Reagent wash2->mount image Image with Fluorescence Microscope mount->image

Figure 3. Workflow for immunofluorescence microscopy.

Methodology:

  • Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes.

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes on ice.[19]

  • Blocking: Block non-specific antibody binding by incubating the cells in PBS containing 5% normal serum (from the same species as the secondary antibody) for 1 hour.[20]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature.[19]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[20]

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature in the dark.[19]

  • Final Washes: Repeat the washing steps as in step 5.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples using a fluorescence microscope equipped with the appropriate excitation and emission filters.

Conclusion

The selection of a fluorescent dye in the near-infrared spectrum extends beyond simple spectral compatibility. Factors such as brightness, photostability, and water solubility can significantly impact the quality and reproducibility of experimental results. While this compound is a viable option, alternatives like Alexa Fluor 680, IRDye 680RD, Cy5.5, and the CF dye series offer a range of characteristics that may be better suited for specific applications. Researchers are encouraged to consider the quantitative data presented and to optimize the provided protocols for their particular experimental setup to achieve the best possible outcomes.

References

Spectroscopic Validation of DY-680-NHS Ester for Biomolecule Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the covalent labeling of biomolecules with fluorescent dyes is an indispensable technique for a myriad of applications, including western blotting, microscopy, flow cytometry, and cell-based assays.[1][2] Among the plethora of fluorescent probes, near-infrared (NIR) dyes are particularly advantageous due to reduced autofluorescence from biological samples. This guide provides a comparative analysis of DY-680-NHS ester, a hydrophilic amine-reactive fluorochrome, against its commonly used alternatives, Alexa Fluor 680-NHS ester and Cy5.5-NHS ester.[1] The comparison focuses on their spectroscopic properties and includes a detailed experimental protocol for protein labeling.

Spectroscopic Properties: A Side-by-Side Comparison

The selection of a fluorescent dye is critically dependent on its spectroscopic characteristics, which dictate its suitability for specific applications and instrumentation. The table below summarizes the key spectroscopic parameters for this compound and its alternatives.

Spectroscopic ParameterThis compoundAlexa Fluor 680-NHS EsterCy5.5-NHS Ester
Excitation Maximum (λex) 690 nm[1][2]679 - 684 nm[3][4][5]675 nm[6][7]
Emission Maximum (λem) 709 nm[1][2]702 - 707 nm[3][5]694 nm[6][7]
Molar Extinction Coefficient (ε) 140,000 cm⁻¹M⁻¹[1][8]183,000 cm⁻¹M⁻¹[3]190,000 - 209,000 cm⁻¹M⁻¹[6][9]
Quantum Yield (Φ) Not explicitly stated0.36[10]0.2[9]
Reactive Group N-hydroxysuccinimide (NHS) ester[1]N-hydroxysuccinimide (NHS) ester[3]N-hydroxysuccinimide (NHS) ester[6]
Reactivity Primary amines[1]Primary amines[3]Primary amines[6]
Solubility Methanol, Ethanol, DMF, DMSO[8]Water, DMSO, DMF[3]Water, DMSO, DMF[6][7]

Experimental Workflow for NHS Ester Labeling

The following diagram illustrates the general workflow for labeling proteins with NHS ester dyes. This process involves the reaction of the amine-reactive NHS ester with primary amines (such as the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond.[11][12]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation P_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye Solutions P_prep->Mix D_prep Prepare Dye Stock Solution (in anhydrous DMSO or DMF) D_prep->Mix Incubate Incubate (1-4 hours at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., gel filtration to remove free dye) Incubate->Purify DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purify->DOL Store Store Labeled Protein (-20°C to -80°C) DOL->Store

Experimental workflow for NHS ester protein labeling.

Detailed Experimental Protocol for Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling proteins with amine-reactive dyes like this compound, Alexa Fluor 680-NHS ester, or Cy5.5-NHS ester.[13][14] Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5).[13] Buffers containing primary amines such as Tris must be avoided as they compete with the labeling reaction.[13]

  • This compound, Alexa Fluor 680-NHS ester, or Cy5.5-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[13]

  • Purification column (e.g., gel filtration desalting column).[14]

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0).[13]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.3-8.5.[13] If the protein is in a buffer containing amines, perform a buffer exchange.

  • Dye Solution Preparation:

    • Immediately before use, allow the vial of NHS ester to warm to room temperature.[11]

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[13] The concentration will depend on the desired molar excess of dye to protein. A 10 mM stock solution is common.[11]

  • Labeling Reaction:

    • Add the appropriate volume of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is often used for antibodies.[5]

    • Gently mix the reaction solution immediately. Avoid vigorous vortexing that could denature the protein.[5]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[13] Protect the reaction from light.[13]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration desalting column.[14] Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The colored conjugate will typically elute first.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).

    • The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where A₂₈₀ is the absorbance at 280 nm, A_max is the absorbance at the dye's maximum absorption wavelength, CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.

    • The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye.

    • The DOL is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[14] Aliquoting the conjugate can help to avoid repeated freeze-thaw cycles.[14]

References

Characterization of DY-680-NHS Ester Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DY-680-NHS ester for protein conjugation, evaluating its performance against common alternatives. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound is a bright, far-red fluorescent dye that has gained popularity for labeling proteins and other biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (e.g., the side chain of lysine residues) on proteins to form stable amide bonds. This covalent conjugation makes it a robust tool for a variety of fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging.

The spectral properties of DY-680 place it in the far-red to near-infrared (NIR) region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples and for achieving deeper tissue penetration in imaging studies.

Performance Comparison: DY-680 vs. Alternatives

The selection of a fluorescent dye for protein conjugation is critical and depends on several factors, including brightness, photostability, and the degree of labeling. Here, we compare the key performance characteristics of DY-680 with its primary competitors, Alexa Fluor 680 and Cy5.5.

Table 1: Spectral and Photophysical Properties of Far-Red Dyes

PropertyDY-680Alexa Fluor 680Cy5.5
Excitation Max (nm)~690[1][2]~679[3]~675
Emission Max (nm)~709[1][2]~702[3]~694
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)~140,000[2]~183,000[3]~250,000
Quantum Yield (Φ)Not specified~0.36[3]~0.28
PhotostabilityGoodExcellentModerate

Studies have indicated that Alexa Fluor dyes, including Alexa Fluor 680, are significantly more resistant to photobleaching than their cyanine dye counterparts. Furthermore, protein conjugates of Alexa Fluor dyes tend to exhibit less self-quenching at higher degrees of labeling compared to Cy dyes. This can result in brighter and more stable fluorescent signals in demanding applications.

Experimental Protocols

Accurate characterization of dye-protein conjugates is essential for reproducible and quantitative results. The following are detailed protocols for key characterization experiments.

Protein Labeling with this compound

This protocol describes a general procedure for labeling an IgG antibody with this compound. Optimization may be required for other proteins.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle mixing.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the protein conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) mix Mix Protein and Dye (Molar ratio optimization) prep_protein->mix prep_dye Prepare this compound Stock Solution (DMF/DMSO) prep_dye->mix incubate Incubate (1 hr, RT, dark) mix->incubate purify Purify Conjugate (Size-exclusion chromatography) incubate->purify characterize Characterize Conjugate (DOL, Stability, Photostability) purify->characterize

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorption maximum of DY-680 (~690 nm, A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / ε_dye where ε_dye is the molar extinction coefficient of DY-680 (140,000 M⁻¹cm⁻¹).

  • Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm: [Protein] = (A₂₈₀ - (A_max × CF)) / ε_protein where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF is the correction factor (A₂₈₀ of the dye / A_max of the dye). The CF for DY-680 is approximately 0.05.

  • Calculate the DOL: DOL = [Dye] / [Protein]

An optimal DOL is typically between 2 and 7 for antibodies to avoid self-quenching and loss of antibody function.

G cluster_input Inputs cluster_calc Calculations A280 A₂₈₀ of Conjugate calc_protein [Protein] = (A₂₈₀ - (A_max × CF)) / ε_protein A280->calc_protein Amax A_max of Conjugate (~690 nm) calc_dye [Dye] = A_max / ε_dye Amax->calc_dye Amax->calc_protein e_dye ε_dye (140,000 M⁻¹cm⁻¹) e_dye->calc_dye e_protein ε_protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG) e_protein->calc_protein CF Correction Factor (~0.05) CF->calc_protein calc_dol DOL = [Dye] / [Protein] calc_dye->calc_dol calc_protein->calc_dol

Assessment of Conjugate Stability

The stability of the fluorescent conjugate is crucial for its shelf-life and performance in long-term experiments.

Procedure for Storage Stability:

  • Store aliquots of the purified conjugate at 4°C and -20°C in a suitable buffer (e.g., PBS with a cryoprotectant like glycerol for frozen storage).

  • At various time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot (if frozen) and measure its absorbance spectrum and fluorescence emission spectrum.

  • Compare the spectral properties and fluorescence intensity to the initial measurements. A significant decrease in absorbance or fluorescence intensity indicates degradation.

  • Assess for aggregation by dynamic light scattering (DLS) or size-exclusion chromatography.

Procedure for pH Stability:

  • Incubate the conjugate in buffers of varying pH (e.g., pH 5, 7.4, 9).

  • Measure the fluorescence intensity at each pH.

  • Plot the fluorescence intensity as a function of pH to determine the pH range over which the conjugate is stable and fluorescent. Many modern dyes like the Alexa Fluor series are designed to be stable over a broad pH range.

Photostability Assay

Photostability is the resistance of the fluorophore to photodegradation upon exposure to excitation light.

Procedure:

  • Prepare a sample of the protein conjugate on a microscope slide.

  • Focus on a specific area and acquire an initial image using a defined excitation intensity and exposure time.

  • Continuously illuminate the same area with the excitation light for a set period (e.g., 1-5 minutes).

  • Acquire images at regular intervals during the illumination period.

  • Measure the fluorescence intensity of the illuminated area in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability.

  • Compare the photostability of DY-680 conjugates with that of conjugates prepared with alternative dyes under identical conditions.

Conclusion

This compound is a valuable tool for protein labeling, offering bright, far-red fluorescence that is well-suited for a range of biological applications. While it provides good performance, researchers should consider the specific demands of their experiments. For applications requiring the highest photostability and brightness, particularly at high degrees of labeling, alternatives such as Alexa Fluor 680 may offer superior performance. The experimental protocols provided in this guide will enable researchers to thoroughly characterize their DY-680-protein conjugates and select the most appropriate fluorophore for their needs.

References

A Comparative Guide to Protein Labeling: NHS Ester Chemistry vs. Other Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The choice of labeling chemistry is critical, influencing the specificity, efficiency, and functional integrity of the resulting bioconjugate. This guide provides an objective comparison of the widely used N-hydroxysuccinimide (NHS) ester chemistry with three other popular labeling methods: maleimide chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and sortase-mediated enzymatic ligation.

Mechanism of Action: A Visual Overview

The foundation of any labeling strategy lies in its chemical mechanism. Understanding the reaction pathways is key to troubleshooting and optimizing conjugation protocols.

NHS_Ester_Reaction cluster_0 NHS Ester Chemistry Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack NHS_Ester Label-NHS Ester NHS_Ester->Intermediate Labeled_Protein Labeled Protein (Stable Amide Bond) Intermediate->Labeled_Protein Collapse NHS_leaving_group NHS (Leaving Group) Intermediate->NHS_leaving_group Release

Caption: Reaction mechanism of NHS ester with a primary amine on a protein.

Quantitative Performance Comparison

The choice of a labeling method often comes down to a trade-off between efficiency, specificity, and the reaction conditions' impact on the protein of interest. The following table summarizes key quantitative parameters for each method. It is important to note that these values are collated from various studies and can be highly dependent on the specific protein, label, and reaction conditions.

FeatureNHS Ester ChemistryMaleimide ChemistryClick Chemistry (CuAAC)Sortase-Mediated Ligation
Target Residue(s) Primary amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonal handles (Azide, Alkyne)Specific recognition motif (e.g., LPXTG)
Typical Labeling Efficiency 50-90%70-95%>95%>90%
Specificity Moderate (multiple lysines)High (few cysteines)Very High (bioorthogonal)Very High (site-specific)
Reaction pH 7.5 - 8.56.5 - 7.54.0 - 8.07.0 - 8.5
Reaction Time 30 min - 2 hours1 - 4 hours1 - 4 hours1 - 3 hours
Stability of Linkage Stable amide bondStable thioether bondStable triazole ringNative peptide bond
Potential for Heterogeneity HighLow to ModerateVery LowVery Low

Experimental Workflow: A General Overview

While the specific details of each labeling protocol differ, the overall workflow shares a common structure. The following diagram illustrates a generalized experimental procedure for protein labeling.

Experimental_Workflow cluster_workflow General Protein Labeling Workflow A 1. Protein Preparation (Buffer exchange, concentration adjustment) C 3. Labeling Reaction (Incubate protein and label) A->C B 2. Label Preparation (Dissolve in appropriate solvent) B->C D 4. Quenching (Stop the reaction) C->D E 5. Purification (Remove excess label) D->E F 6. Characterization (Determine degree of labeling, confirm activity) E->F

Caption: A generalized workflow for protein labeling experiments.

Decision Guide: Selecting the Right Labeling Chemistry

The optimal labeling strategy depends on the specific experimental goals and the nature of the protein being modified. This decision tree can guide researchers in selecting the most appropriate method.

Decision_Tree Start Start: Need to label a protein Q1 Is site-specificity critical? Start->Q1 Q2 Are surface lysines available and non-essential? Q1->Q2 No Q4 Can the protein be genetically modified? Q1->Q4 Yes Q3 Does the protein have a free cysteine? Q2->Q3 No NHS Use NHS Ester Chemistry Q2->NHS Yes Maleimide Use Maleimide Chemistry Q3->Maleimide Yes Consider_Alternatives Consider alternative site-specific methods Q3->Consider_Alternatives No Click Use Click Chemistry Q4->Click Yes, for incorporating non-canonical amino acids Sortase Use Sortase-Mediated Ligation Q4->Sortase Yes, for enzymatic ligation

Caption: A decision tree to guide the selection of a protein labeling method.

Detailed Experimental Protocols

1. NHS Ester Labeling Protocol

This protocol describes a general procedure for labeling a protein with an NHS ester-activated fluorescent dye.

  • Materials:

    • Protein of interest in a primary amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • NHS ester-activated dye, dissolved in anhydrous DMSO or DMF.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification column (e.g., size-exclusion chromatography).

  • Procedure:

    • Prepare the protein solution at a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of the NHS ester dye in DMSO or DMF.

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 30 minutes.

    • Purify the labeled protein from the excess dye and reaction byproducts using a size-exclusion chromatography column.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).

2. Maleimide Labeling Protocol

This protocol outlines the labeling of a protein containing a free cysteine residue with a maleimide-activated label.

  • Materials:

    • Protein with a free cysteine in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

    • Reducing agent (e.g., TCEP) if cysteines are oxidized.

    • Maleimide-activated label, dissolved in DMSO or DMF.

    • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

    • Purification column.

  • Procedure:

    • If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent by buffer exchange.

    • Prepare a 10 mM stock solution of the maleimide label in DMSO or DMF.

    • Add a 10-20 fold molar excess of the label to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

    • Quench the reaction by adding free cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.

    • Purify the conjugate using size-exclusion chromatography.

    • Characterize the labeled protein.

3. Click Chemistry (CuAAC) Labeling Protocol

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing an azide or alkyne handle.

  • Materials:

    • Protein with an azide or alkyne modification.

    • Label with the corresponding alkyne or azide functionality.

    • Copper(II) sulfate (CuSO4).

    • Reducing agent (e.g., sodium ascorbate).

    • Copper-chelating ligand (e.g., THPTA).

    • Purification column.

  • Procedure:

    • Prepare a stock solution of the azide/alkyne-label in DMSO or water.

    • In a reaction tube, combine the modified protein, the label, and the copper-chelating ligand in an appropriate buffer.

    • Add CuSO4 to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the labeled protein using a suitable chromatography method to remove the catalyst and excess label.

    • Characterize the final conjugate.

4. Sortase-Mediated Ligation Protocol

This protocol details the site-specific labeling of a protein using sortase A.

  • Materials:

    • Target protein with a C-terminal LPXTG motif or an N-terminal oligoglycine sequence.

    • Labeling probe with an N-terminal oligoglycine sequence or a C-terminal LPXTG motif.

    • Purified Sortase A enzyme.

    • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

    • Purification column (e.g., Ni-NTA for His-tagged sortase).

  • Procedure:

    • Combine the target protein, the labeling probe (in molar excess), and sortase A in the reaction buffer.

    • Incubate the mixture for 1-3 hours at room temperature or 37°C.[1]

    • Stop the reaction by adding EDTA (if using a calcium-dependent sortase) or by removing the sortase enzyme.

    • If the sortase enzyme is His-tagged, it can be removed by passing the reaction mixture through a Ni-NTA resin.

    • Purify the labeled protein from the unreacted probe and cleaved tag using size-exclusion chromatography or other appropriate methods.

    • Verify the labeling by SDS-PAGE and mass spectrometry.

References

Performance Showdown: DY-680-NHS Ester vs. Competitors in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive performance evaluation of DY-680-NHS ester, a versatile amine-reactive fluorescent dye, and objectively compares it with its main competitors, Alexa Fluor 680-NHS ester and Cy5.5-NHS ester, across various applications. The information presented herein is supported by experimental data and detailed protocols to aid in your research endeavors.

At a Glance: Spectral and Performance Characteristics

This compound is a bright, hydrophilic fluorochrome operating in the near-infrared (NIR) spectrum, a region favored for its low background autofluorescence in biological samples.[1][2] It is spectrally similar to Alexa Fluor 680 and Cy5.5, making it a viable alternative for a range of applications including protein labeling, western blotting, microscopy, flow cytometry, and in vivo imaging.[1][2][3]

PropertyThis compoundAlexa Fluor 680-NHS esterCy5.5-NHS ester
Excitation Max (nm) ~682 - 690~679~675
Emission Max (nm) ~709 - 715~702~694
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~140,000~184,000~250,000
Quantum Yield Information not readily available~0.36Information not readily available
Photostability Generally goodHighModerate
Solubility Good in water and common organic solvents (DMSO, DMF)Good in water and common organic solvents (DMSO, DMF)Good in water and common organic solvents (DMSO, DMF)
pH Sensitivity Stable over a broad pH rangeRelatively pH-insensitive (pH 4-10)[4]Generally stable in typical biological buffers

In-Depth Application Analysis

Protein and Antibody Labeling

Experimental Workflow: Antibody Labeling with NHS Ester Dyes

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage protein_prep Prepare Antibody Solution (2 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Mix Antibody and Dye Solutions (Incubate for 1 hour at room temperature in the dark) protein_prep->reaction dye_prep Dissolve NHS Ester Dye (in anhydrous DMSO or DMF) dye_prep->reaction purification Purify Labeled Antibody (e.g., size-exclusion chromatography) reaction->purification storage Store Labeled Antibody (at 4°C or -20°C, protected from light) purification->storage

Workflow for labeling antibodies with NHS ester dyes.

Fluorescent Western Blotting

In western blotting, the choice of fluorophore can significantly impact sensitivity and the ability to perform multiplex detection. DY-680 and its spectral counterparts are well-suited for this application due to their emission in the near-infrared range, which minimizes background noise from membranes and biological samples.[7] This leads to a higher signal-to-noise ratio compared to visible-range fluorophores. While all three dyes can be used effectively, the superior brightness and photostability of Alexa Fluor 680 conjugates may offer an advantage in detecting low-abundance proteins.

Experimental Workflow: Fluorescent Western Blotting

G cluster_sds Electrophoresis & Transfer cluster_blocking Blocking & Incubation cluster_detection Detection sds_page SDS-PAGE transfer Protein Transfer to Membrane (e.g., PVDF or Nitrocellulose) sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Fluorescently Labeled Secondary Antibody primary_ab->secondary_ab wash Wash Membrane secondary_ab->wash imaging Image with NIR Fluorescent Imaging System wash->imaging

General workflow for fluorescent western blotting.

In Vivo Imaging

For in vivo imaging, the near-infrared properties of DY-680, Alexa Fluor 680, and Cy5.5 are highly advantageous, allowing for deeper tissue penetration and reduced scattering and absorption by endogenous molecules like hemoglobin and water.[8] This makes them suitable for tracking labeled cells or molecules in small animal models.[9] The brightness and photostability of the dye are critical for longitudinal studies. While all three are used for in vivo applications, dyes with high brightness and resistance to photobleaching, such as Alexa Fluor 680, are often preferred for sensitive and long-term imaging experiments.[4][10]

Logical Relationship: Key Factors for In Vivo Imaging Dye Selection

G cluster_dye Dye Properties cluster_outcome Imaging Outcome brightness High Brightness high_snr High Signal-to-Noise Ratio brightness->high_snr photostability High Photostability photostability->high_snr nir_emission NIR Emission (650-900 nm) deep_penetration Deep Tissue Penetration nir_emission->deep_penetration low_background Low Autofluorescence nir_emission->low_background optimal_imaging Optimal In Vivo Imaging deep_penetration->optimal_imaging low_background->optimal_imaging high_snr->optimal_imaging

Factors influencing optimal in vivo imaging performance.

Experimental Protocols

General Protocol for Antibody Labeling with NHS Ester

This protocol is a general guideline and may require optimization for specific antibodies and applications.

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[11]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) or sodium azide, as these will compete with the labeling reaction.[11] If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound (or other dye) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[5][11]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[11]

    • While gently stirring the antibody solution, slowly add the calculated volume of the dye solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Purification:

    • Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[12]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5]

General Protocol for Fluorescent Western Blotting
  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE and transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer optimized for fluorescence).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three to four times for 5-10 minutes each with a wash buffer (e.g., TBS-T or PBS-T).

  • Secondary Antibody Incubation:

    • Incubate the membrane with the DY-680 (or other NIR dye) conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Repeat the washing steps as described in step 4, ensuring the membrane is protected from light.

  • Imaging:

    • Image the blot using a digital imaging system equipped with the appropriate lasers and filters for near-infrared fluorescence detection.

General Protocol for In Vivo Cell Tracking

This is a generalized protocol and requires optimization and adherence to institutional animal care and use guidelines.

  • Cell Labeling:

    • Wash cells with serum-free medium or PBS to remove proteins that can interfere with labeling.[9]

    • Resuspend the cells in PBS.

    • Add the this compound solution to the cell suspension and incubate for a predetermined time at 37°C. The optimal concentration and incubation time must be determined empirically to ensure cell viability.

    • Wash the cells multiple times with complete medium to remove any unbound dye.

  • Cell Injection:

    • Resuspend the labeled cells in a sterile, endotoxin-free vehicle suitable for injection.

    • Inject the cells into the animal model via the desired route (e.g., intravenously).

  • In Vivo Imaging:

    • At various time points post-injection, anesthetize the animal and acquire images using an in vivo imaging system capable of detecting near-infrared fluorescence.

    • It is crucial to image the animals before injection to obtain a baseline for autofluorescence.

Conclusion

This compound is a robust and versatile fluorescent dye for a multitude of applications. Its performance is comparable to that of Alexa Fluor 680 and Cy5.5, particularly in applications benefiting from near-infrared fluorescence. While Alexa Fluor 680 often demonstrates superior brightness and photostability in conjugated forms, this compound presents a cost-effective and reliable alternative. The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the abundance of the target, the need for multiplexing, and budgetary considerations. The provided protocols and workflows offer a solid foundation for researchers to successfully incorporate these powerful tools into their experimental designs.

References

A Head-to-Head Comparison of Near-Infrared Dyes: DY-680 vs. Alexa Fluor 680 vs. Cy5.5 NHS Esters for High-Performance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes, the choice of fluorophore is critical for achieving high signal-to-noise ratios (SNR) in demanding applications such as in vivo imaging. This guide provides an objective, data-driven comparison of three widely used NHS ester dyes: DY-680, Alexa Fluor 680, and Cy5.5.

In the quest for clearer, more sensitive biological imaging, the near-infrared window (roughly 650-900 nm) offers a significant advantage by minimizing tissue autofluorescence and increasing light penetration. Within this spectral range, DY-680, Alexa Fluor 680, and Cy5.5 have emerged as popular choices for labeling proteins, antibodies, and other molecules for applications ranging from microscopy to in vivo imaging. This guide delves into a quantitative comparison of their key performance characteristics to aid in the selection of the optimal dye for your research needs.

Quantitative Performance at a Glance

To facilitate a direct comparison, the following tables summarize the key spectral and photophysical properties of DY-680, Alexa Fluor 680, and Cy5.5. The data presented is a synthesis of findings from various studies, including a notable quantitative comparison of long-wavelength fluorescent dyes.

Table 1: Spectral Properties of DY-680, Alexa Fluor 680, and Cy5.5 NHS Esters

PropertyDY-680Alexa Fluor 680Cy5.5
Excitation Maximum (nm)~678~679~675
Emission Maximum (nm)~698~702~694
Molar Extinction Coefficient (cm⁻¹M⁻¹)~140,000~183,000~250,000
Reported Quantum YieldModerateHighModerate to High

Table 2: Signal-to-Noise Ratio of Streptavidin Conjugates

Dye ConjugateDegree of Labeling (DOL)Mean Fluorescence IntensitySignal-to-Noise Ratio (SNR)
DY-680-Streptavidin2.50.5 ± 0.11.2
Alexa Fluor 680-Streptavidin2.21.1 ± 0.21.6

Data adapted from a comparative study of long-wavelength fluorescent dyes. The signal-to-noise ratio was determined in immunocytochemistry applications.

Key Performance Insights

Brightness and Signal-to-Noise Ratio: Brightness, a product of the molar extinction coefficient and quantum yield, is a critical factor for achieving a high signal-to-noise ratio. While Cy5.5 boasts the highest molar extinction coefficient, Alexa Fluor 680 conjugates have been reported to be exceptionally bright, which can translate to a superior signal-to-noise ratio in many applications.[1] Studies have shown that Alexa Fluor dyes, including Alexa Fluor 680, often exhibit higher total fluorescence and are less prone to the self-quenching that can occur at higher degrees of labeling compared to Cy dyes.[2]

Photostability: For imaging applications that require prolonged or repeated exposure to light, such as time-lapse microscopy, photostability is paramount. Alexa Fluor dyes are widely recognized for their superior photostability compared to many traditional cyanine dyes.[2] This increased resistance to photobleaching allows for longer imaging times and more reliable quantification of fluorescent signals.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for antibody conjugation with NHS ester dyes and a general workflow for in vivo fluorescence imaging to assess the signal-to-noise ratio.

Antibody Conjugation with NHS Ester Dyes

This protocol outlines the steps for covalently labeling an antibody with an amine-reactive NHS ester dye.

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • DY-680, Alexa Fluor 680, or Cy5.5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 to 20:1 is common. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional): Add a small volume of quenching reagent to stop the reaction.

  • Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye. Calculate the DOL using the Beer-Lambert law.

In Vivo Fluorescence Imaging for Signal-to-Noise Ratio Determination

This protocol describes a general workflow for comparing the in vivo performance of different dye-antibody conjugates.

Materials:

  • Animal model with a relevant biological target (e.g., tumor-bearing mouse)

  • Dye-labeled antibodies (prepared as described above)

  • In vivo imaging system with appropriate filters for the selected dyes

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe to determine background autofluorescence.

  • Probe Administration: Inject the dye-labeled antibody intravenously or via the desired route of administration.

  • Time-course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.

  • Image Analysis:

    • Define a region of interest (ROI) over the target tissue (e.g., tumor).

    • Define a background ROI in a non-target area of the animal.

    • Measure the mean fluorescence intensity in both the target and background ROIs.

    • Calculate the signal-to-noise ratio (SNR) as the mean intensity of the target ROI divided by the mean intensity of the background ROI.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing the signal-to-noise ratio of different fluorescent dyes.

G cluster_prep Probe Preparation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Antibody Antibody Selection Conjugation Antibody Conjugation Antibody->Conjugation Dye1 DY-680-NHS Dye1->Conjugation Dye2 AF680-NHS Dye2->Conjugation Dye3 Cy5.5-NHS Dye3->Conjugation Purification Purification & Characterization Conjugation->Purification Injection Probe Injection Purification->Injection AnimalModel Animal Model AnimalModel->Injection Imaging Fluorescence Imaging Injection->Imaging ROI ROI Analysis (Signal & Background) Imaging->ROI SNR SNR Calculation ROI->SNR Comparison Comparative Analysis SNR->Comparison

Caption: Experimental workflow for comparing the signal-to-noise ratio of different fluorescent dye conjugates.

Conclusion

The selection of a near-infrared dye for high-performance imaging is a multifaceted decision that depends on the specific requirements of the application. While Cy5.5 offers a high extinction coefficient, Alexa Fluor 680 often demonstrates superior brightness in conjugated form and enhanced photostability, which can lead to a better signal-to-noise ratio in many experimental settings. DY-680 provides a viable alternative, though in direct comparisons of streptavidin conjugates, it has shown a lower signal-to-noise ratio than Alexa Fluor 680. For researchers and drug development professionals, a careful consideration of these quantitative data and the implementation of standardized protocols will be instrumental in achieving high-quality, reproducible imaging results.

References

A Comparative Guide to the Photostability of DY-680-NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence-based assays, the photostability of the chosen fluorophore is a critical parameter that directly impacts data quality and experimental success. This guide provides an objective comparison of the photostability of DY-680-NHS ester against its spectrally similar alternatives, including Alexa Fluor 680, Cy5.5, and IRDye 680RD. The information presented herein is supported by available experimental data and detailed experimental protocols to aid in the selection of the most appropriate dye for your specific application.

Quantitative Photostability Comparison

The following table summarizes the available quantitative data on the photostability of this compound and its common alternatives. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Therefore, for a direct and accurate comparison, it is highly recommended to perform a side-by-side analysis using the standardized protocols provided in this guide.

DyeReported Photostability MetricValueSource
This compound Not Widely Reported--
Alexa Fluor 680 Fluorescence Quantum Yield0.36Thermo Fisher Scientific[1]
PhotostabilityHighThermo Fisher Scientific[2]
Cy5.5 Photobleaching RateProne to photobleachingVarious Sources[3][4]
IRDye 680RD PhotostabilityHigher than Alexa Fluor 680LI-COR Biosciences

Disclaimer: The data in this table is aggregated from multiple sources and should be used as a reference. Photostability is highly dependent on the experimental environment, including illumination intensity, buffer composition, and the nature of the conjugated biomolecule.

Experimental Protocols

To facilitate a standardized and objective comparison of fluorophore photostability, two detailed experimental protocols are provided below: a solution-based photobleaching assay for intrinsic photostability and a cell-based assay for performance in a biological context.

Solution-Based Photobleaching Assay

This method assesses the intrinsic photostability of a fluorophore in a controlled solution environment.

a. Sample Preparation:

  • Prepare stock solutions of each dye (this compound and its alternatives) in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in a measurement buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum in a 1 cm path-length cuvette.

  • Ensure all solutions are optically matched by adjusting the concentration to have the same absorbance at the excitation wavelength.

b. Instrumentation:

  • A fluorometer or a fluorescence microscope equipped with a stable, continuous wave (CW) laser or a filtered lamp as the excitation source.

  • A sensitive detector, such as a photomultiplier tube (PMT) or a cooled CCD camera.

  • A power meter to accurately measure the excitation light intensity at the sample.

c. Procedure:

  • Place the cuvette containing the dye solution into the sample holder of the instrument.

  • Continuously illuminate the sample at the dye's excitation maximum with a constant and measured power density.

  • Record the fluorescence emission intensity over time at the dye's emission maximum.

  • Continue recording until the fluorescence intensity has decreased to at least 50% of its initial value.

  • Repeat the measurement for each dye under identical conditions.

d. Data Analysis:

  • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

  • Plot the normalized intensity as a function of time.

  • Fit the resulting decay curve to a single or multi-exponential decay model to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease by 50%.[3] A longer half-life indicates greater photostability.

Cell-Based Photobleaching Assay

This method evaluates the photostability of dye-conjugates in a cellular environment, providing a more biologically relevant assessment.

a. Cell Culture and Labeling:

  • Culture an appropriate cell line on glass-bottom imaging dishes.

  • Prepare antibody-dye conjugates for each fluorophore according to the manufacturer's instructions.

  • Perform immunocytochemistry to label the target of interest within the cells with the fluorescently labeled antibodies.[5]

  • Mount the coverslips with an appropriate mounting medium.

b. Instrumentation:

  • A fluorescence microscope (confocal or widefield) with a laser or lamp excitation source.

  • High numerical aperture objective lens.

  • A sensitive camera (e.g., sCMOS or EMCCD).

c. Procedure:

  • Place the imaging dish on the microscope stage.

  • Identify a region of interest (ROI) containing well-labeled cells.

  • Acquire a time-lapse series of images under continuous illumination with a constant laser power.

  • Use the same imaging parameters (laser power, exposure time, pixel dwell time, etc.) for all samples.

  • Continue imaging until the fluorescence signal has significantly faded.

d. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ).[5]

  • Normalize the mean intensity values to the initial intensity.

  • Plot the normalized intensity versus time and determine the photobleaching half-life (t₁/₂) as described in the solution-based protocol.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the solution-based and cell-based photostability assays.

Solution_Based_Photobleaching_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Dye Stock Solutions p2 Dilute in Buffer (Abs ~0.1) p1->p2 p3 Optically Match Solutions p2->p3 e1 Illuminate Sample with Constant Power p3->e1 e2 Record Fluorescence Intensity Over Time e1->e2 a1 Normalize Intensity vs. Time e2->a1 a2 Fit Decay Curve a1->a2 a3 Determine Photobleaching Half-life (t1/2) a2->a3

Caption: Workflow for Solution-Based Photostability Assay.

Cell_Based_Photobleaching_Workflow cluster_prep Sample Preparation cluster_exp Microscopy cluster_analysis Data Analysis p1 Culture Cells p2 Prepare Antibody-Dye Conjugates p1->p2 p3 Immunocytochemistry p2->p3 e1 Acquire Time-Lapse Images p3->e1 e2 Continuous Illumination e1->e2 a1 Measure ROI Intensity e2->a1 a2 Normalize Intensity vs. Time a1->a2 a3 Determine Photobleaching Half-life (t1/2) a2->a3

Caption: Workflow for Cell-Based Photostability Assay.

By following these standardized protocols, researchers can obtain reliable and comparable data on the photostability of this compound and its alternatives, enabling an informed decision for their specific imaging needs.

References

Safety Operating Guide

Proper Disposal Procedures for DY-680-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of DY-680-NHS ester, a fluorescent dye commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses or gogglesProtects eyes from dust particles and splashes. In case of eye contact, rinse cautiously with water for several minutes.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. If skin contact occurs, wash the affected area with soap and water.[8][9]
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of dusts.[4][6] May cause respiratory irritation.[7]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination. Contaminated clothing should be removed and washed before reuse.[7]

Step-by-Step Disposal Protocol

The proper disposal method for this compound waste depends on its form. The following workflow outlines the decision-making process and subsequent actions.

G cluster_waste Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Disposal Path Waste_Type Identify this compound Waste Type Unused_Reagent Unused/Expired Reagent (Solid Powder) Waste_Type->Unused_Reagent Pure solid Contaminated_Debris Contaminated Debris (Gloves, Tips, etc.) Waste_Type->Contaminated_Debris Solid debris Stock_Solution Stock Solutions (e.g., in DMSO) Waste_Type->Stock_Solution Concentrated liquid Reaction_Mixture Quenched Reaction Mixtures Waste_Type->Reaction_Mixture Post-reaction Aqueous_Buffer Aqueous Buffer Solutions Waste_Type->Aqueous_Buffer Dilute aqueous Hazardous_Waste Collect in Labeled, Sealed Container for Hazardous Waste Unused_Reagent->Hazardous_Waste Contaminated_Debris->Hazardous_Waste Stock_Solution->Hazardous_Waste Reaction_Mixture->Hazardous_Waste Aqueous_Buffer->Hazardous_Waste Recommended Path EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Hazardous_Waste->EHS_Pickup

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

Experimental Protocol: Quenching of Amine-Reactive NHS Ester

Reaction mixtures containing amine-reactive NHS esters must be quenched before disposal to neutralize their reactivity.[10] This procedure ensures that the reactive NHS ester is consumed.

Objective: To neutralize unreacted this compound in a reaction mixture before collection as hazardous waste.

Materials:

  • Reaction mixture containing this compound.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.5, or 1M glycine).

  • pH indicator strips.

  • Appropriate hazardous waste container.

Methodology:

  • Prepare Quenching Solution: Prepare a 1M solution of a primary amine-containing buffer, such as Tris or glycine. Buffers containing primary amines will interfere with and quench the NHS-ester moiety.[5][11]

  • Add Quencher: Add the quenching buffer to the reaction mixture. A common practice is to add the quencher to a final concentration of approximately 100-200 mM.

  • Incubate: Allow the mixture to incubate for at least 30 minutes at room temperature to ensure the complete reaction of the NHS ester.

  • Verify pH (Optional but Recommended): Check the pH of the quenched mixture to ensure it is near neutral (pH 6-8) before combining it with other aqueous waste streams, if permitted by your institution.

  • Dispose: Transfer the fully quenched reaction mixture into a designated hazardous waste container. Clearly label the container with all constituents of the mixture.[10]

Disposal Procedures for Different Waste Streams

1. Unused or Expired this compound (Solid Powder)

  • Do not attempt to quench the dry powder.[10]

  • Leave the chemical in its original, tightly sealed container.[3]

  • Label the container with a hazardous waste tag.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

2. Stock Solutions (e.g., in DMSO or DMF)

  • Collect all stock solutions in a designated, leak-proof, and chemically compatible waste container.

  • The container cap should be securely closed when not in use.

  • Label the container as hazardous waste, listing all chemical components and their approximate concentrations.

  • Dispose of the container through your institution's EHS department.

3. Contaminated Solid Waste (Gloves, Pipette Tips, Tubes, etc.)

  • Collect all non-sharp solid waste contaminated with this compound in a clearly labeled, sealed plastic bag or container.[12]

  • This waste stream should be treated as hazardous waste.

  • Dispose of the container through your institution's EHS department.

4. Aqueous Solutions (e.g., Used Buffers from Labeling Procedures)

  • It is strongly recommended to treat all aqueous solutions containing fluorescent dyes as hazardous waste.

  • Collect the aqueous waste in a designated, sealed container.

  • Label the container with all constituents.

  • Some institutional guidelines may permit the disposal of trace amounts of certain non-toxic dyes down the drain with copious amounts of water, but this is not a universal practice and should not be assumed for this compound without explicit EHS approval.[13][14]

  • Never pour concentrated dye solutions or unquenched reaction mixtures down the drain.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your local and institutional regulations as the final authority on waste disposal procedures.

References

Safeguarding Your Research: A Guide to Handling DY-680-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling DY-680-NHS ester, a fluorescent dye commonly used in bioconjugation. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Immediate Safety and Handling Precautions

This compound is an amine-reactive fluorescent dye. Like many N-hydroxysuccinimide (NHS) esters, it is sensitive to moisture and should be handled with care to prevent hydrolysis and ensure its reactivity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar amine-reactive fluorescent dyes suggests that the compound may cause skin and eye irritation.[1] Inhalation of dust or aerosols should be avoided.

Key operational plans, from receiving to disposal, are outlined below to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for fluorescent dyes and NHS esters.[1][2][3][4][5][6]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eye and Face Protection Safety goggles or glassesShould provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a risk of splashing.[1]
Body Protection Laboratory coatA long-sleeved lab coat is essential to protect skin and clothing. For procedures with a higher risk of splashes, a chemically resistant apron or gown is recommended.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: From Vial to Waste

A systematic approach to handling this compound is crucial for both safety and experimental success. The following workflow outlines the key steps for its use in a typical bioconjugation experiment.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal Receiving and Storage Receiving and Storage Reagent Preparation Reagent Preparation Receiving and Storage->Reagent Preparation Equilibrate to RT Conjugation Reaction Conjugation Reaction Reagent Preparation->Conjugation Reaction Add to protein Purification Purification Conjugation Reaction->Purification Remove unreacted dye Waste Segregation Waste Segregation Purification->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Figure 1. Workflow for safe handling of this compound.
Step-by-Step Experimental Protocol

This protocol provides a general guideline for a typical protein labeling experiment with this compound.

  • Receiving and Storage : Upon receipt, inspect the vial for damage. Store the vial at -20°C in a desiccator, protected from light.[7][8]

  • Reagent Preparation :

    • Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.[7][9]

    • Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Prepare your protein solution in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH of 8.3-8.5 for optimal reaction.[10]

  • Conjugation Reaction :

    • Add the calculated amount of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]

  • Purification :

    • Remove the unreacted dye from the labeled protein using gel filtration (desalting column) or dialysis.

  • Waste Segregation :

    • Collect all waste materials, including unused dye solutions, contaminated tips, tubes, and purification materials, into a designated hazardous waste container.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection

cluster_waste Waste Streams cluster_collection Collection Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Contaminated gloves, tubes, tips Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Unused dye solutions, reaction mixtures Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Contaminated needles, if used EH&S Pickup EH&S Pickup Labeled Hazardous Waste Container->EH&S Pickup Follow institutional guidelines Sharps Container->Labeled Hazardous Waste Container

Figure 2. Disposal workflow for this compound waste.
  • Solid Waste : Contaminated items such as gloves, pipette tips, and plastic tubes should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused dye solutions, reaction mixtures, and aqueous waste from purification steps should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour fluorescent dye solutions down the drain.

  • Disposal : All waste must be disposed of in accordance with federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidelines on hazardous waste pickup and disposal.[11][12][13][14][15]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

  • Spill : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's emergency response team.

By following these guidelines, you can create a safer laboratory environment for yourself and your colleagues while ensuring the quality and reliability of your experimental results.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.